Phenol, 2-ethoxy-4-(2-propenyl)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-[(E)-prop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-5-9-6-7-10(12)11(8-9)13-4-2/h3,5-8,12H,4H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITAIFOMEIPORB-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1755-54-0 | |
| Record name | 4-Allyl-2-ethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-allyl-2-ethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Phenol, 2-ethoxy-4-(2-propenyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol, 2-ethoxy-4-(2-propenyl)-, also known by its synonyms 4-allyl-2-ethoxyphenol and eugenyl ethyl ether, is an aromatic ether with applications in the flavor and fragrance industries. Its structural similarity to eugenol, a well-studied bioactive molecule, suggests potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of the biological signaling pathways of its parent compound, eugenol.
Chemical and Physical Properties
The chemical and physical properties of Phenol, 2-ethoxy-4-(2-propenyl)- are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Chemical Name | Phenol, 2-ethoxy-4-(2-propenyl)- | |
| Synonyms | 4-allyl-2-ethoxyphenol, Eugenyl ethyl ether | |
| CAS Number | 1755-54-0 | |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Sweet, herbaceous, tea-like, warm, and delicately spicy |
Table 2: Physical Properties
| Property | Value | Reference |
| Boiling Point | 112 °C at 6.5 Torr | |
| Density | 1.0375 g/cm³ at 25 °C | |
| Refractive Index | 1.567 | |
| Water Solubility | Insoluble | |
| Organic Solvent Solubility | Soluble in alcohol, miscible with oils, poorly soluble in propylene glycol | |
| pKa | 10.42 ± 0.18 (Predicted) |
Experimental Protocols
Synthesis via Williamson Ether Synthesis
A common and effective method for the synthesis of Phenol, 2-ethoxy-4-(2-propenyl)- is the Williamson ether synthesis, which involves the O-ethylation of eugenol.
Materials:
-
Eugenol (4-allyl-2-methoxyphenol)
-
Ethyl iodide or diethyl sulfate
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Anhydrous acetone or ethanol as solvent
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve eugenol in the chosen solvent (e.g., anhydrous acetone).
-
Add a base (e.g., anhydrous potassium carbonate) to the solution. The molar ratio of eugenol to base should be approximately 1:1.5.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture. The molar ratio of eugenol to ethylating agent should be approximately 1:1.2.
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction can be monitored by thin-layer chromatography).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Williamson Ether Synthesis:
Caption: Workflow for the synthesis of Phenol, 2-ethoxy-4-(2-propenyl)-.
Spectroscopic Characterization
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
~1.4 (t, 3H): Methyl protons of the ethoxy group.
-
~3.3 (d, 2H): Methylene protons of the allyl group attached to the aromatic ring.
-
~4.0 (q, 2H): Methylene protons of the ethoxy group.
-
~5.0-5.2 (m, 2H): Terminal vinyl protons of the allyl group.
-
~5.9 (m, 1H): Internal vinyl proton of the allyl group.
-
~5.5-6.0 (s, 1H): Phenolic hydroxyl proton (this peak may be broad and its position can vary; it will exchange with D₂O).
-
~6.7-6.9 (m, 3H): Aromatic protons.
-
-
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
~15: Methyl carbon of the ethoxy group.
-
~40: Methylene carbon of the allyl group.
-
~64: Methylene carbon of the ethoxy group.
-
~112-122: Aromatic and vinyl carbons.
-
~135-148: Quaternary aromatic carbons.
-
-
b) Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample can be placed between two NaCl or KBr plates.
-
Expected Absorption Bands (cm⁻¹):
-
~3400 (broad): O-H stretch of the phenolic hydroxyl group.
-
~3080: =C-H stretch of the aromatic ring and vinyl group.
-
~2980, 2870: C-H stretch of the alkyl groups.
-
~1640: C=C stretch of the allyl group.
-
~1610, 1510: C=C stretch of the aromatic ring.
-
~1230, 1040: C-O stretch of the ether and phenol.
-
~915, 995: Out-of-plane bending of the vinyl C-H bonds.
-
c) Mass Spectrometry (MS)
-
Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
-
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): m/z = 178.
-
Key Fragments: Loss of the ethyl group (m/z = 149), loss of the allyl group (m/z = 137), and other characteristic fragments from the cleavage of the ether and alkyl groups.
-
Biological Activity and Signaling Pathways (of Eugenol)
While specific studies on the signaling pathways of Phenol, 2-ethoxy-4-(2-propenyl)- are limited, the extensive research on its parent compound, eugenol, provides valuable insights into its potential biological activities. Eugenol has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The ethyl ether derivative may exhibit similar, modified, or novel activities.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. Eugenol has been reported to influence this pathway in various cell types.
MAPK/ERK Signaling Pathway Diagram:
Caption: Potential modulation of the MAPK/ERK pathway by eugenol.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Eugenol has been shown to inhibit this pathway in certain cancer cell lines.
PI3K/Akt Signaling Pathway Diagram:
Caption: Potential inhibition of the PI3K/Akt pathway by eugenol.
Conclusion
Phenol, 2-ethoxy-4-(2-propenyl)- is a compound with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. While its own biological activity is an area ripe for further exploration, the known effects of its parent compound, eugenol, on key cellular signaling pathways such as MAPK/ERK and PI3K/Akt, provide a strong rationale for investigating the potential of this ethyl ether derivative in various therapeutic areas. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.
Data Presentation: Physical and Chemical Properties
An In-Depth Technical Guide to the Physical Characteristics of 4-allyl-2-ethoxyphenol
For professionals in research, science, and drug development, a thorough understanding of the physical and chemical properties of a compound is fundamental. This guide provides a detailed overview of the core physical characteristics of 4-allyl-2-ethoxyphenol, supplemented with methodologies for their determination and logical diagrams to illustrate key relationships.
The following table summarizes the key quantitative physical and chemical data for 4-allyl-2-ethoxyphenol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [2] |
| CAS Number | 1755-54-0 | [1] |
| Appearance | Colorless oily liquid | [3][4] |
| Odor | Sweet-herbaceous-tealike, warm and delicately spicy | [4] |
| Boiling Point | 280.7°C at 760 mmHg; 112°C at 6.5 Torr | [1][4] |
| Density | 1.031 g/cm³[1]; 1.0375 g/cm³ at 25°C[4] | |
| Flash Point | 125°C | [1] |
| Vapor Pressure | 0.00189 mmHg at 25°C | [1] |
| Refractive Index | 1.567 | [1] |
| Water Solubility | Insoluble | [3][4] |
| Solubility in Organics | Soluble in alcohol, miscible with oils. Poorly soluble in Propylene glycol. | [3] |
| pKa | 10.42 ± 0.18 (Predicted) | [4] |
| LogP | 2.51940 | [1] |
Experimental Protocols
The determination of the physical characteristics of phenolic compounds like 4-allyl-2-ethoxyphenol involves a range of standard laboratory techniques.
1. Determination of Boiling Point: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For higher boiling points, vacuum distillation is employed to prevent decomposition.
2. Measurement of Density: A pycnometer or a digital density meter can be used to determine the density of the liquid compound. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated.
3. Determination of Refractive Index: An Abbe refractometer is commonly used to measure the refractive index. A small sample of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the scale at a specified temperature and wavelength of light.
4. Solubility Assessment: To determine solubility, a known amount of 4-allyl-2-ethoxyphenol is added to a specific volume of a solvent (e.g., water, ethanol, oil) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often using spectroscopic or chromatographic methods.
5. Spectroscopic and Chromatographic Characterization: Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are crucial for confirming the chemical structure.[2][5] High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the compound.[5]
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of 4-allyl-2-ethoxyphenol.
Caption: Influence of functional groups on the physical properties of 4-allyl-2-ethoxyphenol.
References
An In-depth Technical Guide to Phenol, 2-ethoxy-4-(2-propenyl)- (CAS 1755-54-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenol, 2-ethoxy-4-(2-propenyl)-, with the CAS number 1755-54-0, is an organic compound belonging to the phenylpropanoid class. Also known by synonyms such as 4-allyl-2-ethoxyphenol and ethyleugenol, it is a close structural analog of eugenol, a well-studied natural product with diverse biological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, proposed synthesis methods, and potential biological activities inferred from its structural similarity to eugenol. Due to the limited availability of direct experimental data for Phenol, 2-ethoxy-4-(2-propenyl)-, this guide leverages data from its methoxy analog, eugenol, to provide insights into its potential applications in research and drug development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Phenol, 2-ethoxy-4-(2-propenyl)-
| Property | Value | Source |
| CAS Number | 1755-54-0 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | PubChem |
| Synonyms | 4-allyl-2-ethoxyphenol, Ethyleugenol | [1] |
| Boiling Point | 280.7 °C (Predicted) | [3] |
| Flash Point | 125 °C (Predicted) | [3] |
| Density | 1.031 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.567 (Predicted) | [3] |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis
A detailed experimental protocol for the synthesis of Phenol, 2-ethoxy-4-(2-propenyl)- is not explicitly available in the reviewed literature. However, a plausible and widely used method for the synthesis of similar phenolic ethers is the Williamson ether synthesis .[4][5][6][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Proposed Experimental Protocol: Williamson Ether Synthesis
This proposed protocol is based on the general principles of the Williamson ether synthesis and would require optimization for specific laboratory conditions.
dot
Caption: Proposed Williamson Ether Synthesis for Phenol, 2-ethoxy-4-(2-propenyl)-.
Materials:
-
4-Allylcatechol (starting material)
-
A strong base (e.g., sodium hydroxide or sodium hydride)
-
An ethylating agent (e.g., ethyl iodide or diethyl sulfate)
-
Anhydrous aprotic solvent (e.g., acetone, DMF, or THF)
Procedure:
-
Dissolve 4-allylcatechol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the strong base portion-wise to the solution at room temperature to form the corresponding sodium salt (alkoxide). The reaction is typically exothermic.
-
After the deprotonation is complete, add the ethylating agent dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Phenol, 2-ethoxy-4-(2-propenyl)-.
A patent for the synthesis of a related compound, ethyl isoeugenol, suggests a one-step reaction distillation technology using eugenol and diethyl carbonate (DEC) as raw materials, catalyzed by a solid base and a phase transfer catalyst.[9] This method could potentially be adapted for the synthesis of the target compound.
Spectroscopic Data (Inferred)
No experimentally validated spectroscopic data for Phenol, 2-ethoxy-4-(2-propenyl)- were found. The following are predicted and inferred data based on its chemical structure and comparison with its analog, eugenol.
¹H NMR Spectroscopy
The expected chemical shifts for the protons in Phenol, 2-ethoxy-4-(2-propenyl)- are outlined in Table 2. These are estimations based on typical chemical shift values for similar functional groups.[10][11][12]
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OH | 4.5 - 5.5 | br s |
| Ar-H | 6.5 - 7.0 | m |
| -O-CH₂-CH₃ | 3.9 - 4.1 | q |
| -CH₂-CH=CH₂ | 3.2 - 3.4 | d |
| -CH₂-CH=CH₂ | 5.8 - 6.1 | m |
| -CH₂-CH=CH₂ | 4.9 - 5.2 | m |
| -O-CH₂-CH₃ | 1.3 - 1.5 | t |
¹³C NMR Spectroscopy
The anticipated chemical shifts for the carbon atoms are presented in Table 3.[13]
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ar-C-O | 145 - 150 |
| Ar-C-OH | 140 - 145 |
| Ar-C (substituted) | 130 - 135 |
| -CH₂-CH=CH₂ | 137 - 139 |
| Ar-CH | 110 - 125 |
| -CH₂-CH=CH₂ | 115 - 117 |
| -O-CH₂-CH₃ | 63 - 65 |
| -CH₂-CH=CH₂ | 39 - 41 |
| -O-CH₂-CH₃ | 14 - 16 |
Mass Spectrometry
The mass spectrum of Phenol, 2-ethoxy-4-(2-propenyl)- is expected to show a molecular ion peak [M]⁺ at m/z = 178. The fragmentation pattern would likely involve the loss of the ethyl group (-29 Da) and cleavage of the allyl side chain.[14]
Infrared (IR) Spectroscopy
The characteristic IR absorption bands are predicted in Table 4 based on the functional groups present in the molecule.[15]
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200 - 3600 | Strong, broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium |
| C=C stretch (alkene) | 1640 - 1680 | Medium |
| C-O stretch (ether) | 1200 - 1275 | Strong |
| C-O stretch (phenol) | 1180 - 1260 | Strong |
Biological Activity and Potential Applications (Inferred from Eugenol)
Direct experimental data on the biological activity of Phenol, 2-ethoxy-4-(2-propenyl)- is scarce. However, extensive research on its close structural analog, eugenol (4-allyl-2-methoxyphenol), provides a strong basis for inferring its potential biological activities and mechanisms of action. The primary difference between the two molecules is the substitution of a methoxy group in eugenol with an ethoxy group in the target compound. This substitution is generally not expected to drastically alter the fundamental biological properties but may influence factors like lipophilicity and metabolic stability, which could modulate the potency of its effects.
Antimicrobial and Antifungal Activity
Eugenol is well-documented for its broad-spectrum antimicrobial activity against various bacteria and fungi.[16][17][18][19][20] The proposed mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[21] It is plausible that Phenol, 2-ethoxy-4-(2-propenyl)- would exhibit similar antimicrobial properties.
dot
Caption: Inferred Antimicrobial Mechanism of Action.
Anticancer Activity
Eugenol has demonstrated cytotoxic effects against various cancer cell lines.[1][22][23] Studies on eugenol and its derivatives have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The genotoxicity of some eugenol-related compounds has also been investigated, suggesting that their metabolites may play a role in their cytotoxic effects.[1][22] It is hypothesized that Phenol, 2-ethoxy-4-(2-propenyl)- may also possess anticancer properties through similar mechanisms.
dot
Caption: Inferred Anticancer Mechanism of Action.
Future Research Directions
The current body of knowledge on Phenol, 2-ethoxy-4-(2-propenyl)- is limited, presenting numerous opportunities for future research. Key areas for investigation include:
-
Development and validation of a robust synthesis protocol.
-
Comprehensive spectroscopic characterization to provide a complete and verified dataset (¹H NMR, ¹³C NMR, MS, IR).
-
In-depth evaluation of its biological activities , including quantitative assessment of its antimicrobial, antifungal, and anticancer properties against a wide range of targets.
-
Mechanistic studies to elucidate the specific signaling pathways and molecular targets modulated by this compound.
-
Comparative studies with eugenol to understand the influence of the ethoxy versus methoxy group on its biological activity and pharmacokinetic profile.
Conclusion
Phenol, 2-ethoxy-4-(2-propenyl)- (CAS 1755-54-0) is a promising compound for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While direct experimental data is currently lacking, its structural similarity to eugenol suggests a high potential for a range of biological activities. The information and proposed experimental approaches provided in this technical guide aim to serve as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and related phenylpropanoid compounds. Further research is essential to fully characterize its properties and validate its potential applications.
References
- 1. Cytotoxicity and genotoxicity of methyleugenol and related congeners-- a mechanism of activation for methyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and genotoxicity of methyleugenol and related congeners — a mechanism of activation for methyleugenol [ouci.dntb.gov.ua]
- 3. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. CN109776281B - Synthesis method of ethyl isoeugenol - Google Patents [patents.google.com]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. web.pdx.edu [web.pdx.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Solved PHENOL, 4-ALLYL-2-METHOXY- INFRARED SPECTRUM | Chegg.com [chegg.com]
- 16. phcogrev.com [phcogrev.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scilit.com [scilit.com]
- 21. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genotoxic potential of methyleugenol and selected methyleugenol metabolites in cultured Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of 2-Ethoxy-4-(2-propenyl)phenol
Disclaimer: Direct research on the biological activities of 2-Ethoxy-4-(2-propenyl)phenol (also known as ethyl eugenol) is limited. This guide leverages the extensive research available on its close structural analog, eugenol (2-Methoxy-4-(2-propenyl)phenol) , to infer its potential biological activities and mechanisms of action. The substitution of a methoxy group with an ethoxy group is generally not expected to drastically alter the core biological functions, though it may influence the magnitude of the effects. All data, protocols, and pathways described herein are based on studies of eugenol and should be considered as a predictive framework for the biological potential of 2-Ethoxy-4-(2-propenyl)phenol.
Executive Summary
2-Ethoxy-4-(2-propenyl)phenol is a phenolic compound with significant potential for biological activity, largely inferred from its well-studied analog, eugenol. This document provides a comprehensive overview of these potential activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The underlying mechanisms, supported by quantitative data from eugenol studies, are detailed. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding to stimulate further investigation into this promising compound.
Chemical Structures
The structural similarity between 2-Ethoxy-4-(2-propenyl)phenol and its methoxy analog, eugenol, is the basis for the scientific inferences made in this guide.
Core Biological Activities and Mechanisms of Action
Eugenol exhibits a broad spectrum of pharmacological effects, which are anticipated to be shared by its ethoxy derivative.[1][2] These activities are primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the allyl side chain.[1]
Antioxidant Activity
The antioxidant capacity of eugenol is well-documented and is a cornerstone of its biological effects.[3][4] It acts through multiple mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl group readily donates a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS).[1]
-
Modulation of Endogenous Antioxidant Enzymes: Eugenol has been shown to increase the expression and activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through the activation of the Nrf2 signaling pathway.[4]
References
- 1. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Ethyleugenol Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol, a major phenolic constituent of clove oil, is well-regarded for its diverse biological activities, including its potent antioxidant properties.[1] The structural characteristics of eugenol, particularly its phenolic hydroxyl group, are pivotal to its ability to scavenge free radicals.[2] This has led to a growing interest in the synthesis and evaluation of its derivatives to modulate and enhance its therapeutic potential. This technical guide focuses on the antioxidant properties of ethyleugenol derivatives, which are synthesized by the etherification of eugenol's hydroxyl group. This modification can influence the compound's lipophilicity and, consequently, its biological activity and mechanism of action. This document provides a comprehensive overview of the available data on the antioxidant capacity of these derivatives, detailed experimental protocols for their assessment, and an exploration of the underlying signaling pathways.
Core Concept: The Chemical Basis of Antioxidant Activity
Eugenol (4-allyl-2-methoxyphenol) exerts its antioxidant effects primarily through the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.[2] This process generates a stable phenoxyl radical, which can be further stabilized by resonance. The antioxidant capacity of eugenol derivatives is therefore highly dependent on the nature of the substituent at the phenolic hydroxyl position.
Derivatives of eugenol can be broadly categorized based on the modification of two primary sites: the hydroxyl group and the allyl side chain. Modifications to the hydroxyl group, such as etherification to form ethyleugenol, can significantly alter the antioxidant activity. While this may in some cases reduce the direct radical scavenging ability compared to eugenol, it can also lead to compounds with different pharmacokinetic profiles and potentially alternative mechanisms of antioxidant action.[3]
Quantitative Antioxidant Activity of Eugenol and Its Derivatives
The antioxidant activity of eugenol and its derivatives is commonly assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes available data from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for eugenol and some of its derivatives. It is important to note that specific IC50 values for a wide range of ethyleugenol derivatives are not extensively reported in the literature, and thus, data for closely related compounds are included for comparative purposes.
| Compound/Derivative | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference(s) |
| Eugenol | 4.38 - 22.6 | 0.09 - 10.5 | [3][4][5] |
| Acetyleugenol | > 100 | - | [3] |
| Methyleugenol | - | - | [1] |
| γ-Diisoeugenol | - | More potent than Vitamin E | [6] |
| 1,3-Dioxanylphenol | - | More potent than Vitamin E | [6] |
| Dihydroeugenol | - | Less active than Eugenol | [6] |
| Hydroxymethyleugenol | - | More potent than Eugenol | [6] |
Note: A hyphen (-) indicates that the data was not found in the reviewed literature. The antioxidant activity of methyleugenol has been noted, but specific IC50 values were not consistently available in the searched sources.
Experimental Protocols
Synthesis of Ethyleugenol (O-alkylation of Eugenol)
The synthesis of ethyleugenol (4-allyl-1-ethoxy-2-methoxybenzene) is achieved through the Williamson ether synthesis, which involves the O-alkylation of eugenol.
Materials:
-
Eugenol
-
Ethyl halide (e.g., ethyl iodide or ethyl bromide)
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous aprotic polar solvent (e.g., acetone or acetonitrile)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of eugenol in the chosen anhydrous solvent, add the base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for a designated period to allow for the formation of the phenoxide ion.
-
Add the ethyl halide dropwise to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude product in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ethyleugenol using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (ethyleugenol derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.
-
In a 96-well microplate, add a specific volume of each dilution of the test compounds and standard to the wells.
-
Add the DPPH solution to each well.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds (ethyleugenol derivatives)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the standard antioxidant.
-
Add a small volume of the diluted test compounds or standard to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation. The IC50 value can also be determined.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of eugenol and its derivatives are not solely limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular response to oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of endogenous antioxidant defenses.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
Studies have shown that eugenol can activate the Nrf2 signaling pathway, leading to increased expression of these protective enzymes and enhanced cellular resistance to oxidative stress.[1][7] Interestingly, one study found that while eugenol activates Nrf2, its derivatives with a modified hydroxyl group, such as acetyleugenol and methyleugenol, did not exhibit the same activity, suggesting the free phenolic hydroxyl group is crucial for Nrf2 activation by eugenol.[1] However, other research has indicated that methyl eugenol can protect against oxidative damage by modulating the Nrf2 pathway through the AMPK/GSK3β axis.[8][9] This suggests that while the direct Nrf2 activation mechanism might differ between eugenol and its ether derivatives, the latter may still exert protective effects through alternative upstream signaling events that converge on Nrf2.
Figure 1. Chemical relationship of Eugenol and its derivatives.
Figure 2. Experimental workflow for antioxidant activity assessment.
Figure 3. The Nrf2 signaling pathway in cellular antioxidant response.
Conclusion
Ethyleugenol derivatives represent a promising class of compounds for the development of novel antioxidant agents. While the etherification of the phenolic hydroxyl group may alter the direct radical scavenging capacity observed in eugenol, these derivatives may possess improved pharmacokinetic properties and engage in alternative or complementary antioxidant mechanisms, such as the modulation of the Nrf2 signaling pathway. The available data, primarily on the closely related methyl eugenol, suggests that O-alkylation of eugenol can still lead to compounds with significant protective effects against oxidative stress. Further research is warranted to synthesize a broader range of ethyleugenol derivatives and to comprehensively evaluate their antioxidant activities using standardized in vitro and in vivo models. A deeper understanding of their structure-activity relationships and their specific interactions with cellular signaling pathways will be crucial for their future development as therapeutic agents.
References
- 1. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. media.neliti.com [media.neliti.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Scavenger Activity Evaluation of the Clove Bud Essential Oil (Eugenia caryophyllus) and Eugenol Derivatives Employing ABTS+• Decolorization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl eugenol protects the kidney from oxidative damage in mice by blocking the Nrf2 nuclear export signal through activation of the AMPK/GSK3β axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl eugenol protects the kidney from oxidative damage in mice by blocking the Nrf2 nuclear export signal through activation of the AMPK/GSK3β axis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxic Effects of Phenol, 2-ethoxy-4-(2-propenyl)- and its Analogue, Eugenol
Disclaimer: Information regarding the cytotoxic effects of the specific compound "Phenol, 2-ethoxy-4-(2-propenyl)-" (CAS: 1755-54-0), also known as 4-allyl-2-ethoxyphenol, is not available in the current scientific literature. This guide therefore focuses on the extensively studied and structurally similar compound, Eugenol (4-allyl-2-methoxyphenol) , to provide insights into the potential cytotoxic mechanisms. The substitution of a methoxy group in eugenol with an ethoxy group in the requested compound may influence its biological activity.
Introduction
Phenol, 2-ethoxy-4-(2-propenyl)- is a phenolic compound and an analogue of eugenol, a major constituent of clove oil.[1] Eugenol has garnered significant attention in cancer research for its pro-apoptotic and anti-proliferative effects on various cancer cell lines.[2][3] This document provides a comprehensive overview of the cytotoxic properties of eugenol, which may serve as a predictive framework for its ethoxy analogue.
Data Presentation: Cytotoxicity of Eugenol on Various Cell Lines
The cytotoxic activity of eugenol is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The IC50 values for eugenol vary across different cancer cell lines, indicating a degree of selectivity in its cytotoxic action.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| MCF-7 | Breast Cancer | 22.75 µM | Not Specified | [4] |
| 1.5 µg/mL | Not Specified | [3] | ||
| MDA-MB-231 | Breast Cancer | 15.09 µM | Not Specified | [4] |
| 2.89 mM | 48 hours | [3][4] | ||
| HeLa | Cervical Cancer | 200 µg/mL | 24 hours | [5] |
| PC3 | Prostate Cancer | 89.44 µg/mL | 48 hours | [3] |
| HL-60 | Promyelocytic Leukemia | 23.7 µM | 48 hours | [6][7] |
| U-937 | Leukemia | 39.4 µM | 48 hours | [6] |
| HepG2 | Liver Cancer | 118.6 µM | 48 hours | [6] |
| SNU-C5 | Colon Cancer | 129.4 µM | 48 hours | [6] |
| HCT-15 | Colon Cancer | 300 µM | Not Specified | [3] |
| HT29 | Colon Cancer | 500 µM | Not Specified | [3] |
| G361 | Melanoma | 0.5 to 2 mM | Not Specified | [2][6] |
Experimental Protocols
The assessment of cytotoxicity is fundamental in drug discovery. The following are detailed protocols for common assays used to evaluate the cytotoxic effects of compounds like eugenol.
3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[11] Include untreated cells as a negative control.
-
After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[10]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[8][10]
-
Cell viability is calculated as a percentage of the untreated control cells.
-
3.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Materials:
-
96-well plates
-
Test compound
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
The amount of LDH released is proportional to the number of lysed cells.
-
Signaling Pathways in Eugenol-Induced Cytotoxicity
Eugenol induces apoptosis in cancer cells through multiple signaling pathways, primarily involving the generation of reactive oxygen species (ROS) and the mitochondrial pathway.[2][12]
4.1. ROS-Mediated Apoptosis
Eugenol treatment leads to an increase in intracellular ROS levels.[2][3] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic events, including DNA fragmentation.[2]
4.2. Mitochondrial (Intrinsic) Pathway of Apoptosis
The mitochondrial pathway is a key mechanism in eugenol-induced apoptosis.[2][13] Eugenol modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][13] This shift in the Bax/Bcl-2 ratio results in the loss of mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[2][12] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[2][13]
4.3. Involvement of p53 and Other Signaling Molecules
Eugenol has been shown to increase the expression of p53, a tumor suppressor protein that plays a crucial role in apoptosis.[2] Additionally, eugenol can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[2][13]
Visualizations
5.1. Signaling Pathway of Eugenol-Induced Apoptosis
Caption: Signaling pathway of eugenol-induced apoptosis.
5.2. Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
The available scientific literature strongly supports the cytotoxic and pro-apoptotic effects of eugenol against a wide range of cancer cell lines. The primary mechanisms of action involve the induction of oxidative stress and the activation of the intrinsic mitochondrial apoptotic pathway. While direct experimental data for "Phenol, 2-ethoxy-4-(2-propenyl)-" is lacking, its structural similarity to eugenol suggests that it may exhibit comparable cytotoxic properties. Further research is warranted to elucidate the specific biological activities of this ethoxy analogue and to determine its potential as a therapeutic agent.
References
- 1. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells [mdpi.com]
- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement [mdpi.com]
- 4. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT assay [bio-protocol.org]
- 12. Eugenol isolated from the essential oil of Eugenia caryophyllata induces a reactive oxygen species-mediated apoptosis in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eugenol Exerts Apoptotic Effect and Modulates the Sensitivity of HeLa Cells to Cisplatin and Radiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Phenol, 2-ethoxy-4-(2-propenyl)-
This technical guide provides a comprehensive overview of the solubility and stability of Phenol, 2-ethoxy-4-(2-propenyl)-, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited direct experimental data on this specific molecule, this guide combines available information with established knowledge of closely related phenolic compounds to offer a thorough understanding of its physicochemical properties.
Chemical Identity
Phenol, 2-ethoxy-4-(2-propenyl)- , also known as 4-allyl-2-ethoxyphenol or ethyleugenol, is an organic compound with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] It is structurally related to eugenol and methyl eugenol, which are well-studied natural compounds.
Solubility Profile
Precise quantitative solubility data for 2-ethoxy-4-(2-propenyl)phenol in a range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from analogous compounds provide a strong indication of its solubility characteristics.
Table 1: Qualitative and Predicted Solubility of Phenol, 2-ethoxy-4-(2-propenyl)-
| Solvent | Solubility Description |
| Water | Insoluble[2] |
| Ethanol | Soluble[2] |
| Oils | Miscible[2] |
| Propylene Glycol | Poorly soluble[2] |
The insolubility in water and solubility in organic solvents like ethanol and oils are characteristic of phenolic compounds with a significant nonpolar component, in this case, the ethoxy and propenyl groups.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
A standard and reliable method for determining the solubility of a compound is the shake-flask method.[3]
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of Phenol, 2-ethoxy-4-(2-propenyl)- is added to a known volume of the solvent of interest in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The solution is allowed to stand undisturbed to allow the undissolved solute to settle.
-
Sampling and Analysis: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as mg/mL or mol/L.
Stability Profile
Key Factors Influencing Stability:
-
Temperature: High temperatures can accelerate the degradation of phenolic compounds through oxidation.[6]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.
-
pH: The stability of phenols can be pH-dependent, with some compounds being more stable in acidic conditions and others in neutral or alkaline environments.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, which is often a primary pathway for the loss of phenolic compounds.
-
Metal Ions: Certain metal ions can catalyze the oxidation of phenols.
Table 2: General Stability of Phenolic Compounds
| Condition | Effect on Stability |
| High Temperature | Increased degradation, potential for oxidation and epimerization.[4][6] |
| Light Exposure | Can lead to photodegradation.[5] |
| Extreme pH | Can cause hydrolysis or ionization, affecting stability.[4] |
| Oxygen | Promotes oxidative degradation.[4] |
Experimental Protocol for Stability Assessment
A common approach to assess the stability of a compound involves subjecting it to various stress conditions and monitoring its concentration over time.
Methodology:
-
Sample Preparation: Prepare solutions of Phenol, 2-ethoxy-4-(2-propenyl)- in a suitable solvent.
-
Stress Conditions: Aliquots of the solution are stored under different conditions:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Exposure to a controlled light source (e.g., UV lamp).
-
pH Stress: Adjusting the pH of the solution to acidic and alkaline values.
-
-
Time-Point Analysis: At specified time intervals, samples are withdrawn from each stress condition.
-
Quantification: The concentration of the remaining parent compound is determined using a stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector. The formation of degradation products can also be monitored.
Potential Signaling Pathway Involvement
While the specific biological activities and signaling pathways of Phenol, 2-ethoxy-4-(2-propenyl)- have not been extensively studied, its structural similarity to eugenol and methyl eugenol suggests potential involvement in similar biological processes. Eugenol is known for its antioxidant properties.[7] Methyl eugenol has been reported to exhibit antioxidant and neuroprotective effects, potentially through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8] This pathway is a key regulator of the cellular antioxidant response.
A plausible, though hypothetical, mechanism of action for 2-ethoxy-4-(2-propenyl)phenol could involve the modulation of this Nrf2-mediated antioxidant response.
Conclusion
Phenol, 2-ethoxy-4-(2-propenyl)- is a hydrophobic compound with poor aqueous solubility but good solubility in organic solvents. Its stability is likely influenced by factors common to other phenolic compounds, including temperature, light, pH, and oxygen. While direct biological data is limited, its structural relationship to eugenol suggests potential antioxidant activities, possibly through modulation of pathways like the Nrf2 signaling cascade. Further experimental investigation is necessary to fully elucidate the quantitative solubility and stability profile, as well as the specific biological mechanisms of action of this compound. The experimental protocols outlined in this guide provide a solid foundation for such future research.
References
- 1. 4-Allyl-2-ethoxyphenol | C11H14O2 | CID 6436318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-allyl-2-ethoxyphenol CAS#: 1755-54-0 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects [xiahepublishing.com]
Navigating the Scarcity of Natural 4-Allyl-2-ethoxyphenol: A Technical Guide to its Synthesis and the Abundant Natural Analog, Eugenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the natural sourcing of 4-allyl-2-ethoxyphenol. Extensive investigation of scientific literature and phytochemical databases reveals a significant finding: 4-allyl-2-ethoxyphenol is not a known naturally occurring compound. It is primarily recognized as a synthetic molecule. This guide, therefore, serves a dual purpose: to definitively state the current scientific understanding of 4-allyl-2-ethoxyphenol's origins and to provide a comprehensive overview of its abundant, naturally occurring structural analog, 4-allyl-2-methoxyphenol, commonly known as eugenol.
For professionals in drug development and research, understanding the synthetic pathways to 4-allyl-2-ethoxyphenol is crucial. This guide provides a detailed protocol for its synthesis from the readily available natural precursor, eugenol. Furthermore, for researchers interested in the biological activities of this structural class, a thorough examination of eugenol's natural sources, extraction, and quantification is presented.
Part 1: 4-Allyl-2-ethoxyphenol - A Synthetic Compound
Current scientific evidence strongly indicates that 4-allyl-2-ethoxyphenol is a product of chemical synthesis rather than a constituent of any known plant or natural source. Its presence is documented in chemical supplier catalogs and synthetic chemistry literature. The primary route to obtaining this compound is through the ethylation of its natural precursor, eugenol.
Synthetic Protocol: Ethylation of Eugenol via Williamson Ether Synthesis
The most common and effective method for synthesizing 4-allyl-2-ethoxyphenol from eugenol is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of eugenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Reaction:
Eugenol + Base → Eugenoxide anion Eugenoxide anion + Ethylating Agent → 4-Allyl-2-ethoxyphenol
Detailed Methodology:
-
Materials:
-
Eugenol (4-allyl-2-methoxyphenol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve eugenol in the chosen anhydrous solvent.
-
Add an equimolar amount of a strong base (e.g., NaOH or KOH) to the solution to deprotonate the phenolic hydroxyl group, forming the sodium or potassium eugenoxide salt. The reaction mixture is typically stirred at room temperature for 30-60 minutes.
-
To the resulting phenoxide solution, add a slight excess (1.1-1.2 equivalents) of the ethylating agent (e.g., ethyl iodide or diethyl sulfate) dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic extracts and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-allyl-2-ethoxyphenol.
-
Part 2: Eugenol (4-Allyl-2-methoxyphenol) - The Abundant Natural Analog
Eugenol is a phenylpropanoid that is widely distributed in the plant kingdom and is the principal component of clove oil. It is responsible for the characteristic aroma of cloves and possesses a range of biological activities, including antimicrobial, anti-inflammatory, and anesthetic properties.
Natural Sources and Quantitative Data
The primary and most commercially significant natural source of eugenol is the clove tree, Syzygium aromaticum. Different parts of the plant contain varying concentrations of eugenol.
| Plant Source | Plant Part | Concentration of Eugenol (% of essential oil) | Reference |
| Syzygium aromaticum | Flower Buds | 70-97.24% | [1][2][3] |
| Syzygium aromaticum | Stems | 93.42% | [1] |
| Syzygium aromaticum | Leaves | 79.74-88% | [1][2] |
| Cinnamomum verum | Leaf Oil | ~8.32% | [4] |
| Ocimum sanctum (Tulsi) | Essential Oil | 43.88% | [5] |
Experimental Protocols for Eugenol Extraction and Quantification
Steam distillation is the most common method for extracting essential oils, including eugenol, from plant materials.[6]
-
Materials:
-
Whole or ground cloves
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Place a known weight of ground cloves into the boiling flask of the steam distillation apparatus and add a sufficient volume of water.
-
Heat the flask to generate steam, which will pass through the clove material, vaporizing the volatile compounds, including eugenol.
-
The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.
-
Collect the distillate, which will be a milky emulsion of essential oil and water, in a receiving flask.
-
Transfer the distillate to a separatory funnel and perform a liquid-liquid extraction with an organic solvent like diethyl ether.
-
The organic layer, containing the dissolved eugenol, is separated from the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate to remove any residual water.
-
The solvent is then removed by evaporation (e.g., using a rotary evaporator) to yield the clove essential oil rich in eugenol.
-
GC-MS is a powerful analytical technique for separating and identifying the components of a complex mixture like essential oils.[1][7][8]
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 5% phenyl methyl siloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the components, for example, starting at 60°C and ramping up to 240°C at a rate of 3°C/min.[8]
-
MS Detector (if used): Electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the extracted clove oil in a suitable solvent (e.g., methanol or hexane).
-
Standard Preparation: Prepare a series of standard solutions of pure eugenol of known concentrations to create a calibration curve.
-
Injection: Inject a small volume (e.g., 1 µL) of both the sample and standard solutions into the GC.
-
Analysis: The components of the oil are separated based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer identifies the compounds based on their mass spectra, and the FID provides quantitative data based on peak area.
-
Quantification: Compare the peak area of eugenol in the sample chromatogram to the calibration curve generated from the standard solutions to determine its concentration.
-
Visualizations
Caption: Workflow for the isolation of eugenol and synthesis of 4-allyl-2-ethoxyphenol.
Caption: Williamson ether synthesis of 4-allyl-2-ethoxyphenol from eugenol.
References
- 1. researchgate.net [researchgate.net]
- 2. irjpms.com [irjpms.com]
- 3. Evaluating the multifaceted bioactivity of Syzygium aromaticum essential oil: the central role of eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpjournal.com [ijpjournal.com]
- 5. scispace.com [scispace.com]
- 6. fbanks.info [fbanks.info]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.org [scitepress.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethoxy-4-(2-propenyl)phenol from Eugenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-ethoxy-4-(2-propenyl)phenol, also known as ethyl eugenol, from the natural starting material eugenol. The ethylation of eugenol is a key transformation for modifying its properties for various applications, including as a fragrance, flavoring agent, and a potential intermediate in the synthesis of bioactive compounds. Two primary methods are presented: the classic Williamson ether synthesis and a greener approach utilizing diethyl carbonate (DEC) with a solid-supported catalyst. This guide includes reaction mechanisms, detailed experimental procedures, and quantitative data to assist researchers in selecting and performing the optimal synthesis for their needs.
Introduction
Eugenol, a naturally occurring phenolic compound extracted from sources like clove oil, is characterized by a hydroxyl group and an allyl side chain on a benzene ring.[1][2] The synthesis of its ethyl ether, 2-ethoxy-4-(2-propenyl)phenol, is a common derivatization to alter its physicochemical properties. This transformation is typically achieved through the ethylation of the phenolic hydroxyl group. Traditional methods often employ hazardous reagents like diethyl sulfate.[3][4] This document outlines two effective and reproducible protocols for this synthesis, focusing on both a well-established method and a more environmentally benign alternative.
Synthesis Methodologies
Two primary methodologies for the synthesis of 2-ethoxy-4-(2-propenyl)phenol from eugenol are detailed below:
-
Williamson Ether Synthesis: A robust and widely used method for preparing ethers, this reaction proceeds via an SN2 mechanism involving the reaction of an alkoxide with a primary alkyl halide.[5][6][7][8]
-
Green Synthesis using Diethyl Carbonate (DEC): This method employs a less toxic and more environmentally friendly ethylating agent in conjunction with a solid catalyst, offering a greener alternative to traditional methods.[3][4]
Protocol 1: Williamson Ether Synthesis
This protocol is adapted from the principles of the Williamson ether synthesis, a reliable method for forming ethers.[6][7][8][9]
Reaction Mechanism:
The reaction begins with the deprotonation of the phenolic hydroxyl group of eugenol by a base (e.g., potassium carbonate) to form the more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to yield the desired ethyl ether and a salt byproduct.[5][6][7][8]
Experimental Workflow:
Caption: Williamson Ether Synthesis Workflow
Materials:
-
Eugenol (ReagentPlus®, 99%)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized
-
Ethyl Iodide or Ethyl Bromide
-
Butanone (Methyl Ethyl Ketone - MEK)
-
tert-Butyl Methyl Ether (TBME)
-
5% Sodium Hydroxide (NaOH) aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask (15 mL or appropriate size)
-
Magnetic stir bar and stir plate with heating
-
Water-cooled condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a dry 15-mL round-bottom flask, add 0.22 g of eugenol, 0.28 g of finely pulverized potassium carbonate, and 3.0 mL of butanone.[9]
-
Carefully add 0.28 mL of ethyl iodide to the flask.[9]
-
Add a magnetic stir bar and attach a water-cooled condenser.
-
Heat the mixture to reflux and maintain for 1 hour with stirring.[9]
-
After 1 hour, turn off the heat and allow the mixture to cool to room temperature.[9]
-
Add 4 mL of water to the flask and transfer the contents to a separatory funnel.
-
Rinse the flask with 2 x 2 mL of tert-butyl methyl ether and add the rinsings to the separatory funnel.
-
Shake the separatory funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.
-
Wash the organic layer with 2.5 mL of 5% aqueous NaOH solution to remove any unreacted eugenol.[9]
-
Separate the layers and wash the organic layer with 2 x 5 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 2-ethoxy-4-(2-propenyl)phenol.
Protocol 2: Green Synthesis using Diethyl Carbonate (DEC)
This protocol utilizes a solid base catalyst and an environmentally friendly ethylating agent, diethyl carbonate (DEC).[3][4]
Reaction Mechanism:
The proposed mechanism involves the activation of the phenolic hydroxyl group of eugenol on the basic sites of the KF/γ-Al₂O₃ catalyst. The carbonyl group of diethyl carbonate is activated by the acidic sites of the catalyst. The activated eugenol then attacks the ethyl group of the activated DEC, leading to the formation of the ethyl ether, with ethanol and carbon dioxide as byproducts.[3]
Experimental Workflow:
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. gold-chemistry.org [gold-chemistry.org]
Application Notes and Protocols for the Quantification of 2-Ethoxy-4-(2-propenyl)phenol
Introduction
2-Ethoxy-4-(2-propenyl)phenol, also known as Ethyl Eugenol, is a synthetic flavoring agent and fragrance ingredient. Accurate and precise quantification of this compound is crucial for quality control in various industries, including food, beverage, and cosmetics, as well as for research and development purposes. These application notes provide detailed protocols for the quantification of 2-Ethoxy-4-(2-propenyl)phenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established principles for the analysis of structurally similar phenolic compounds, such as eugenol, and serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical validation parameters for the analytical methods used in the quantification of phenolic compounds. These values are indicative and should be determined experimentally during method validation for 2-Ethoxy-4-(2-propenyl)phenol.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 1000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.81 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 2.47 ng/mL | [1][2] |
| Accuracy (% Recovery) | 98.7 - 103.7% | [2] |
| Precision (% RSD) | Intraday: < 1%, Interday: < 2% | [1][2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 200 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Limit of Detection (LOD) | Method Dependent | - |
| Limit of Quantification (LOQ) | Method Dependent | - |
| Accuracy (% Recovery) | Method Dependent | - |
| Precision (% RSD) | Method Dependent | - |
Experimental Protocols
Protocol 1: Quantification of 2-Ethoxy-4-(2-propenyl)phenol by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantification of 2-Ethoxy-4-(2-propenyl)phenol.
1. Materials and Reagents
-
2-Ethoxy-4-(2-propenyl)phenol standard (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)[4]
-
Water (HPLC grade, ultrapure)[4]
-
Sample matrix (e.g., essential oil, fragrance formulation)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm or 0.45 µm)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Ethoxy-4-(2-propenyl)phenol standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).[1]
4. Sample Preparation
-
Accurately weigh a known amount of the sample matrix.
-
Dissolve the sample in methanol or a suitable solvent.
-
Perform extraction if necessary (e.g., liquid-liquid extraction with ethyl acetate for complex matrices).
-
Dilute the sample extract with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[4]
5. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for 2-Ethoxy-4-(2-propenyl)phenol).[2]
-
Run Time: Sufficient to allow for the elution of the analyte and any interfering peaks.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of 2-Ethoxy-4-(2-propenyl)phenol in the sample by interpolating its peak area into the calibration curve.
7. Method Validation
-
Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]
Caption: HPLC analysis workflow for 2-Ethoxy-4-(2-propenyl)phenol.
Protocol 2: Quantification of 2-Ethoxy-4-(2-propenyl)phenol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the quantification of 2-Ethoxy-4-(2-propenyl)phenol using GC-MS, which is suitable for volatile and semi-volatile compounds.
1. Materials and Reagents
-
2-Ethoxy-4-(2-propenyl)phenol standard (analytical grade)
-
Solvent (e.g., Hexane, Dichloromethane, or Ethyl Acetate; GC grade)
-
Internal standard (optional, e.g., a structurally similar compound not present in the sample)
-
Anhydrous sodium sulfate (for drying extracts)
-
Sample matrix
-
Volumetric flasks, pipettes, and syringes
-
GC vials with septa
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for the analysis of phenolic compounds (e.g., HP-5MS, DB-5, or equivalent).
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Ethoxy-4-(2-propenyl)phenol standard and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 2, 10, 50, 100, 200 ng/mL).[3] If using an internal standard, add it to each standard solution at a constant concentration.
4. Sample Preparation
-
Liquid Samples: Dilute the sample with a suitable solvent to a concentration within the calibration range.
-
Solid Samples: Perform solvent extraction (e.g., using a Soxhlet apparatus or ultrasonication) with an appropriate solvent. Concentrate the extract if necessary.
-
Extraction Cleanup (if required): For complex matrices, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interferences.
-
Dry the extract with anhydrous sodium sulfate.
-
If using an internal standard, add it to the final sample extract at the same concentration as in the standard solutions.
-
Transfer the final solution to a GC vial.
5. GC-MS Conditions
-
Injection Port Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
(Note: This is a starting point and should be optimized).
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400 (or a more targeted range based on the fragmentation pattern of 2-Ethoxy-4-(2-propenyl)phenol).
-
Data Acquisition Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis for higher sensitivity.
6. Data Analysis
-
Identify the 2-Ethoxy-4-(2-propenyl)phenol peak in the chromatogram based on its retention time and mass spectrum.
-
For quantification, construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standard solutions.
-
Determine the concentration of 2-Ethoxy-4-(2-propenyl)phenol in the sample from the calibration curve.
7. Method Validation
-
Validate the method for linearity, accuracy, precision, LOD, and LOQ to ensure reliable results.
Caption: GC-MS analysis workflow for 2-Ethoxy-4-(2-propenyl)phenol.
References
Application Notes and Protocols for the GC-MS Analysis of Phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of phenol derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Phenolic compounds are a broad class of molecules that are of significant interest in various fields, including environmental monitoring, food chemistry, and pharmaceutical development, due to their diverse biological and toxicological properties.[1][2][3] GC-MS offers a robust and sensitive platform for the separation, identification, and quantification of these compounds.[2]
Introduction to GC-MS Analysis of Phenols
Gas chromatography-mass spectrometry is a powerful analytical technique for the analysis of volatile and semi-volatile compounds.[4] For many phenol derivatives, which can be polar and non-volatile, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[4][5][6] This process modifies the functional groups of the phenols, typically by silylation, acylation, or alkylation, which reduces their polarity and improves chromatographic peak shape and sensitivity.[4][6]
The basic workflow for GC-MS analysis of phenol derivatives involves sample preparation, derivatization, GC separation, and MS detection and quantification.
Caption: Experimental workflow for GC-MS analysis of phenol derivatives.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix and the concentration of the target phenols.
2.1.1. Liquid-Liquid Extraction (LLE) This technique is suitable for extracting phenols from aqueous samples like wastewater.
-
Protocol:
-
Adjust the pH of 300 μL of the plasma sample to 2.0 by adding 0.5 M HCl.[7]
-
Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex the mixture for 1 minute to ensure thorough mixing.[7]
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the organic layer.
-
Repeat the extraction process two more times with fresh organic solvent.[7]
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to the desired volume.
-
2.1.2. Solid-Phase Extraction (SPE) SPE is a common technique for extracting phenols from drinking water and other clean aqueous matrices, as outlined in US EPA Method 528.[8]
-
Protocol:
-
Condition an SPE cartridge (e.g., polymeric sorbent) according to the manufacturer's instructions.
-
Pass a 1-liter water sample through the cartridge.[8]
-
Wash the cartridge to remove interferences.
-
Elute the trapped phenols with a small volume of an appropriate solvent, such as methylene chloride.[8]
-
Concentrate the eluate to the final volume before derivatization.
-
Derivatization
Silylation is the most common derivatization technique for phenols, converting the acidic hydroxyl group to a less polar trimethylsilyl (TMS) ether.
-
Silylation Protocol using BSTFA + TMCS:
-
To the dried sample extract, add 50 μL of the derivatization reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
-
Heat the mixture at 70°C for 4 hours to ensure complete derivatization of all phenolic compounds, including flavonoids.[7]
-
Cool the sample to room temperature before injection into the GC-MS.
-
-
Silylation Protocol using MSTFA:
-
To the dried extract, add 35 µl of pyridine containing methoxylamine hydrochloride (20 mg/ml) and incubate at 37°C for 2 hours with agitation.[9]
-
Add 49 µl of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample and incubate for an additional 30 minutes.[9]
-
Centrifuge the sample at 13,000 g for 10 minutes and transfer the supernatant for GC-MS analysis.[9]
-
GC-MS Parameters
The following table summarizes typical GC-MS parameters for the analysis of phenol derivatives.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[10][11] |
| Injection Mode | Splitless (1 min)[5][10] |
| Injector Temperature | 275-280°C[5][10] |
| Oven Program | Initial temp: 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min)[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[5] |
| Ion Source Temperature | 200-280°C[1] |
| Mass Range | m/z 25-700[5] |
| Transfer Line Temp | 250-300°C[1][10] |
Quantitative Data
The following tables provide a summary of quantitative data for selected phenol derivatives from various studies. Note that these values can vary depending on the specific instrumentation and experimental conditions.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Phenols
| Compound | LOD (µg/L) | LOQ (µg/L) | Matrix | Reference |
| Phenol | 0.10 | 0.33 | Industrial Wastewater | [11] |
| o-Cresol | 0.07 | 0.23 | Industrial Wastewater | [11] |
| m-Cresol | 0.15 | 0.50 | Industrial Wastewater | [11] |
| p-Cresol | 0.20 | 0.70 | Industrial Wastewater | [11] |
| 4-Chlorophenol | 0.12 | 0.40 | Industrial Wastewater | [11] |
| 2-Nitrophenol | 0.18 | 0.60 | Industrial Wastewater | [11] |
| Various Volatile Phenols | 0.29–39.47 | 0.96–131.58 | Chinese Baijiu | [12] |
| Various Volatile Phenols | - | 0.10-0.66 | Chinese Baijiu | [12] |
Table 2: Linearity Range for Selected Phenols
| Compound | Linear Range (µg/L) | R² | Matrix | Reference |
| Phenol | 0.33–4000 | 0.998 | Industrial Wastewater | [11] |
| o-Cresol | 0.23–4000 | 0.999 | Industrial Wastewater | [11] |
| m-Cresol | 0.50–4000 | 0.997 | Industrial Wastewater | [11] |
| p-Cresol | 0.70–4000 | 0.999 | Industrial Wastewater | [11] |
| 4-Chlorophenol | 0.40–4000 | 0.998 | Industrial Wastewater | [11] |
| 2-Nitrophenol | 0.60–4000 | 0.999 | Industrial Wastewater | [11] |
| Alkylphenols | 2-200 ppb | >0.99 | Food and Environmental | [13] |
Derivatization Chemistry
The derivatization of phenols with silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) proceeds via the substitution of the active hydrogen on the hydroxyl group with a silyl group. This reaction increases the volatility and thermal stability of the phenol derivative.
Caption: General mechanism of phenol derivatization with a silylating agent.
Conclusion
The protocols and data presented provide a comprehensive guide for the analysis of phenol derivatives by GC-MS. The selection of appropriate sample preparation, derivatization, and instrument parameters is crucial for achieving accurate and reliable results. The provided quantitative data can serve as a reference for method development and validation. Researchers are encouraged to optimize these methods for their specific applications and matrices.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectroscopic analysis of phenol derivatives by Gibbs reaction [morressier.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NEMI Method Summary - 528 [nemi.gov]
- 9. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. journal.gnest.org [journal.gnest.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: "Phenol, 2-ethoxy-4-(2-propenyl)-" as a Chemical Intermediate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "Phenol, 2-ethoxy-4-(2-propenyl)-", also known as 4-allyl-2-ethoxyphenol or ethyleugenol, as a versatile chemical intermediate in organic synthesis. Due to its structural similarity to the naturally abundant eugenol, ethyleugenol is a valuable building block for the synthesis of a variety of bioactive molecules and complex organic structures. Its chemical reactivity is primarily centered around the phenolic hydroxyl group, the allyl side chain, and the aromatic ring, offering multiple avenues for synthetic transformations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of "Phenol, 2-ethoxy-4-(2-propenyl)-" is presented in the table below.
| Property | Value |
| CAS Number | 1755-54-0[1][2] |
| Molecular Formula | C₁₁H₁₄O₂[1][2] |
| Molecular Weight | 178.23 g/mol |
| Synonyms | 4-allyl-2-ethoxyphenol, Ethyleugenol, 2-Ethoxy-4-(2-propenyl)phenol[2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane |
Synthesis of "Phenol, 2-ethoxy-4-(2-propenyl)-"
"Phenol, 2-ethoxy-4-(2-propenyl)-" is not as readily available from natural sources as its methoxy analog, eugenol. Therefore, it is typically synthesized in the laboratory. The most common and efficient method for its preparation is the Williamson ether synthesis, starting from the more accessible eugenol.
Experimental Protocol: Williamson Ether Synthesis of Ethyleugenol from Eugenol
This protocol outlines the ethylation of the phenolic hydroxyl group of eugenol to yield ethyleugenol.
Materials:
-
Eugenol (4-allyl-2-methoxyphenol)
-
Ethyl iodide or diethyl sulfate
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve eugenol (1 equivalent) in acetone or ethanol.
-
Add finely ground potassium carbonate (1.5-2 equivalents) or a solution of sodium hydroxide (1.1 equivalents) to the flask.
-
To the stirred suspension, add ethyl iodide or diethyl sulfate (1.2-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude "Phenol, 2-ethoxy-4-(2-propenyl)-" by vacuum distillation or column chromatography on silica gel.
Expected Yield: While specific yields for this reaction are not widely reported, analogous Williamson ether syntheses of phenolic compounds typically proceed with good to excellent yields (70-95%).
Application as a Chemical Intermediate
"Phenol, 2-ethoxy-4-(2-propenyl)-" serves as a valuable intermediate for the synthesis of more complex molecules. Its functional groups can be selectively modified to introduce new functionalities and build molecular complexity. The following sections detail key transformations and provide generalized protocols.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key reactive site for etherification and esterification reactions, allowing for the introduction of various functional groups.
Further etherification of the hydroxyl group can be achieved using various alkylating agents.
Experimental Protocol: O-Alkylation of "Phenol, 2-ethoxy-4-(2-propenyl)-"
This protocol is analogous to the synthesis of ethyleugenol itself, but with a different alkylating agent.
Materials:
-
"Phenol, 2-ethoxy-4-(2-propenyl)-"
-
Alkyl halide (e.g., benzyl bromide, propargyl bromide)[3]
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the procedure for the Williamson ether synthesis described above, substituting eugenol with "Phenol, 2-ethoxy-4-(2-propenyl)-" and using the desired alkyl halide.
-
Purify the resulting ether by column chromatography.
Quantitative Data for Analogous Reactions on Eugenol: The following table summarizes yields for similar etherification reactions starting from eugenol, which can be considered indicative for reactions with ethyleugenol.
| Alkylating Agent | Product | Yield (%) | Reference |
| Propargyl bromide | 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene | Not specified | [3] |
The synthesis of esters from "Phenol, 2-ethoxy-4-(2-propenyl)-" can be accomplished using various methods, including reaction with acid chlorides, acid anhydrides, or carboxylic acids under coupling conditions. The Yamaguchi esterification is a mild and efficient method for this transformation.
Experimental Protocol: Yamaguchi Esterification of "Phenol, 2-ethoxy-4-(2-propenyl)-"
Materials:
-
"Phenol, 2-ethoxy-4-(2-propenyl)-"
-
Carboxylic acid
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.5 equivalents) and triethylamine (1.5 equivalents) in dichloromethane.
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) and stir the mixture at room temperature for 1 hour.
-
Add a solution of "Phenol, 2-ethoxy-4-(2-propenyl)-" (1 equivalent) and DMAP (1.5 equivalents) in dichloromethane.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Quantitative Data for Analogous Reactions on Eugenol: The Yamaguchi esterification of 4-allyl-2-methoxyphenol with various carboxylic acids has been reported to proceed with high yields.
| Carboxylic Acid | Product | Yield (%) | Reference |
| Propionic acid | 4-allyl-2-methoxyphenyl propionate | 80-90 | |
| Butyric acid | 4-allyl-2-methoxyphenyl butanoate | 80-90 | |
| Isobutyric acid | 4-allyl-2-methoxyphenyl isobutanoate | 80-90 |
Reactions of the Allyl Group
The allyl group provides a versatile handle for a range of synthetic transformations, including isomerization, oxidation, and addition reactions.
The terminal double bond of the allyl group can be isomerized to the thermodynamically more stable internal propenyl group under basic conditions. This transformation is key in the synthesis of isoeugenol derivatives.
Experimental Protocol: Isomerization of the Allyl Group
Materials:
-
"Phenol, 2-ethoxy-4-(2-propenyl)-"
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve "Phenol, 2-ethoxy-4-(2-propenyl)-" in DMSO in a round-bottom flask.
-
Add potassium tert-butoxide and heat the mixture.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and water.
-
Acidify the aqueous layer with 1 M HCl to a neutral pH.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-ethoxy-4-(1-propenyl)phenol by column chromatography or distillation.
The double bond of the allyl group can be dihydroxylated to form a diol, a useful intermediate for further transformations.
Experimental Protocol: Dihydroxylation of the Allyl Group
Materials:
-
"Phenol, 2-ethoxy-4-(2-propenyl)-"
-
Osmium tetroxide (OsO₄, catalytic amount)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone/Water solvent mixture
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve "Phenol, 2-ethoxy-4-(2-propenyl)-" in a mixture of acetone and water.
-
Add NMO (1.2 equivalents) followed by a catalytic amount of osmium tetroxide.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the diol by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations of "Phenol, 2-ethoxy-4-(2-propenyl)-".
Caption: Synthesis of Ethyleugenol from Eugenol.
Caption: Key reactions of Ethyleugenol as an intermediate.
Conclusion
"Phenol, 2-ethoxy-4-(2-propenyl)-" is a synthetically valuable intermediate that can be readily prepared from eugenol. Its diverse reactivity at the phenolic hydroxyl and allyl functionalities allows for the construction of a wide array of more complex molecules. The protocols and data presented here, largely based on the analogous chemistry of eugenol, provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further exploration of its specific applications is warranted to fully exploit its synthetic potential.
References
Application Notes and Protocols for the Antimicrobial Use of 4-allyl-2-methoxyphenol (Eugenol)
A Note on Chemical Nomenclature: The request specified "4-allyl-2-ethoxyphenol." However, a thorough review of the scientific literature reveals a significant body of research on the antimicrobial properties of 4-allyl-2-methoxyphenol , commonly known as eugenol , while data on the ethoxy- analogue is scarce. This document will proceed under the assumption that the intended compound of interest is the widely studied and commercially significant eugenol.
Introduction
4-allyl-2-methoxyphenol, or eugenol, is a naturally occurring phenolic compound and the primary constituent of clove oil.[1] It is also found in other aromatic plants such as nutmeg, basil, and cinnamon.[2] Eugenol has a long history of use in traditional medicine and is recognized for its potent antimicrobial, antifungal, anti-inflammatory, and analgesic properties.[2][3] These characteristics make it a compound of significant interest for researchers, scientists, and drug development professionals exploring novel antimicrobial agents, particularly in the context of rising antibiotic resistance.
These application notes provide a summary of the antimicrobial activities of eugenol, detailed protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Antimicrobial Activity of Eugenol
The following tables summarize the quantitative antimicrobial data for eugenol against a range of microorganisms. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
Table 1: Antibacterial Activity of Eugenol
| Bacterial Species | MIC | MBC | Reference |
| Escherichia coli | 0.125 µg/mL | 0.250 µg/mL | [3] |
| Staphylococcus aureus | 0.75 mM | 6.25 mM | [4] |
| Shewanella putrefaciens | 3.125 mM | 6.25 mM | [4] |
| Pseudomonas aeruginosa | >50 mM | >50 mM | [4] |
| Brochothrix thermosphacta | 10 mM | 25 mM | [4] |
| Lactobacillus plantarum | >100 mM | >100 mM | [4] |
Table 2: Antifungal and Anti-Biofilm Activity of Eugenol
| Fungal Species | Activity Metric | Concentration | Reference |
| Aspergillus fumigatus (azole-resistant) | Anti-biofilm Activity | 312-500 µg/mL | [5] |
| Candida albicans | MIC | 0.195 µL/mL | [6] |
| Aspergillus niger | MIC | 0.195 µL/mL | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of eugenol against various bacterial strains.
Materials:
-
Eugenol (analytical grade)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Eugenol Stock Solution: Prepare a stock solution of eugenol in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the eugenol stock solution in the 96-well plate using sterile broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted eugenol and control wells. Include a positive control (broth with inoculum, no eugenol) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the specific microorganism (e.g., 37°C for most human pathogens) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of eugenol that shows no visible turbidity. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the bactericidal effect of eugenol.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips and micropipettes
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.
-
Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
Reading Results: The MBC is the lowest concentration of eugenol that results in no colony formation on the agar plate, indicating a 99.9% kill of the initial inoculum.
Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol assesses the ability of eugenol to inhibit biofilm formation.
Materials:
-
Eugenol
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Inoculum and Treatment Preparation: Prepare a bacterial inoculum as described for the MIC assay. In a 96-well plate, add different concentrations of eugenol to the wells, followed by the bacterial inoculum. Include a positive control (inoculum without eugenol) and a negative control (medium only).
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells carefully with PBS to remove any non-adherent cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of eugenol compared to the control indicates the inhibition of biofilm formation.
Visualizations
Signaling Pathways and Mechanisms of Action
Eugenol exerts its antimicrobial effects through multiple mechanisms, primarily targeting the microbial cell membrane and cellular processes.
Caption: Proposed antimicrobial mechanisms of eugenol against bacterial cells.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of a test compound like eugenol.
Caption: Standard workflow for MIC and MBC determination.
Logic Relationship: Anti-biofilm Gene Regulation by Eugenol in A. fumigatus
This diagram illustrates the inhibitory effect of eugenol on genes associated with biofilm formation and drug resistance in azole-resistant Aspergillus fumigatus.[5][7]
Caption: Gene regulatory effects of eugenol in A. fumigatus.
References
- 1. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method for determining the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimal Inhibitory Concentration Determination [bio-protocol.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Phenol, 2-ethoxy-4-(2-propenyl)- in Fragrance Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol, 2-ethoxy-4-(2-propenyl)-, also known by its common synonym Ethyl Eugenol, is an aromatic chemical with significant potential in the field of fragrance development. This document provides detailed application notes and protocols for its use, intended for researchers, scientists, and professionals in drug development who may be exploring its olfactory properties and potential applications. Ethyl Eugenol is characterized by a complex and appealing odor profile, making it a valuable ingredient in the perfumer's palette.
Chemical Identity:
| Identifier | Value |
| Chemical Name | Phenol, 2-ethoxy-4-(2-propenyl)- |
| Synonyms | Ethyl Eugenol, 4-allyl-2-ethoxyphenol, 2-Ethoxy-4-(2-propenyl)phenol |
| CAS Number | 1755-54-0[1] |
| Molecular Formula | C₁₁H₁₄O₂[1] |
| Molecular Weight | 178.23 g/mol |
Olfactory Profile and Properties
Ethyl Eugenol possesses a nuanced olfactory profile that is often described in relation to its close chemical relative, eugenol. While specific quantitative data for Ethyl Eugenol is limited in publicly available literature, its scent characteristics can be inferred and are generally described as having warm, spicy, and sweet notes with a resemblance to vanilla and clove.
Table 2.1: Organoleptic Properties of Phenol, 2-ethoxy-4-(2-propenyl)- and Related Compounds
| Property | Phenol, 2-ethoxy-4-(2-propenyl)- (Ethyl Eugenol) | Eugenol (for comparison) |
| Odor Description | Sweet, spicy, vanilla-like, with clove and carnation nuances. | Powerful, warm-spicy, rather dry and almost sharp odor, drier and harder than that of Clove bud oil, less peppery-woody than that of Clove leaf oil.[2] Sweet, spicy-clove, woody, dry, with phenolic, cinnamon and allspice nuances. |
| Odor Type | Spicy, Vanilla | Spicy, Phenolic[3] |
| Flavor Profile | Sweet, spicy, clove-like. | Spicy, pungent taste.[4] |
| Appearance | Colorless to pale yellow liquid. | Clear, colorless to pale yellow or amber-colored liquid.[4] Darkens and thickens on exposure to air. |
Table 2.2: Physicochemical Properties
| Property | Value (Phenol, 2-ethoxy-4-(2-propenyl)-) | Value (Eugenol - for comparison) |
| Boiling Point | Not available | 253 °C[1] |
| Vapor Pressure | Not available | 0.01 hPa @ 20°C, 0.03 hPa @ 25°C[1] |
| Odor Threshold | Not available | 6 - 100 ppb[1] |
| Tenacity on Smelling Strip | Not available | Approximately 48-52 hours.[3][5] |
Olfactory Signaling Pathway
The perception of "Phenol, 2-ethoxy-4-(2-propenyl)-" begins with its interaction with olfactory receptors in the nasal cavity. The binding of this odorant molecule to G-protein coupled receptors (GPCRs) on olfactory sensory neurons initiates a signaling cascade. This process involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), which in turn opens cyclic nucleotide-gated ion channels. The resulting influx of cations depolarizes the neuron, generating an action potential that travels to the olfactory bulb and then to higher brain centers for processing and perception of the aroma.
References
- 1. ScenTree - Eugenol (CAS N° 97-53-0) [scentree.co]
- 2. eugenol, 97-53-0 [thegoodscentscompany.com]
- 3. Eugenol (97-53-0) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. perfumersworld.com [perfumersworld.com]
In Vitro Cytotoxicity of Phenol, 2-ethoxy-4-(2-propenyl)-: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays and detailed protocols for assessing the cytotoxicity of "Phenol, 2-ethoxy-4-(2-propenyl)-", a phenolic compound with potential pharmacological applications. The methodologies described are based on established techniques for evaluating the cytotoxicity of analogous phenolic compounds, such as eugenol.
Application Notes
"Phenol, 2-ethoxy-4-(2-propenyl)-" is a derivative of eugenol, a well-studied phenolic compound known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] In vitro cytotoxicity assays are crucial first steps in evaluating the potential of this compound as a therapeutic agent, particularly in cancer research. These assays help determine the concentration-dependent effects of the compound on cell viability and proliferation, providing insights into its mechanism of action.
Commonly employed in vitro cytotoxicity assays for phenolic compounds include:
-
Metabolic Viability Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxicity.
-
Membrane Integrity Assays (e.g., LDH Assay): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, providing a measure of cytotoxicity.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): These assays are used to differentiate between viable, apoptotic, and necrotic cells, helping to elucidate the mechanism of cell death induced by the compound.
-
Genotoxicity Assays (e.g., Comet Assay): These assays assess the extent of DNA damage in cells exposed to the test compound.
The choice of cell line is critical and should be relevant to the intended therapeutic application. For instance, oral squamous cell carcinoma (SCC) cell lines are relevant for studying potential anticancer effects in oral cancers.[3] Human gingival fibroblasts can be used to assess toxicity to normal oral tissues.[4]
Quantitative Data Summary
The following table summarizes the cytotoxic effects of eugenol, a structurally related compound, on various cancer cell lines. This data can serve as a reference for designing experiments with "Phenol, 2-ethoxy-4-(2-propenyl)-".
| Cell Line | Assay | Concentration/IC50 | Exposure Time | Key Findings |
| Oral Squamous Carcinoma (SCC-4) | MTT | Not specified | 24 h | Eugenol induced apoptosis and morphological changes.[3] |
| Oral Squamous Carcinoma (SCC-25) | MTT | 0.5 mM | 24 h | Significant apoptosis was observed when co-treated with Chios Gum Mastic.[3] |
| Human Osteosarcoma (SAOS-2) | MTT | IC50 ~1 mM | 72 h | Eugenol exerted a concentration-dependent cytotoxicity.[5] |
| Oropharyngeal Carcinoma (Detroit-562) | MTT | IC50 > 1 mM | 72 h | Cell viability decreased with increasing eugenol concentration.[5] |
| Human Breast Cancer (MCF-7) | MTT | Moderate cytotoxicity | 48 h | The extract showed moderate cytotoxic activity.[6] |
| Human Colorectal Carcinoma (HCT 116) | MTT | IC50 = 39.89 µg/mL | 48 h | The extract showed selective cytotoxicity towards this cell line.[6] |
| Human Colorectal Adenocarcinoma (HT-29) | MTT | IC50 = 5.25 µg/mL | 48 h | The extract demonstrated significant selective cytotoxicity.[6] |
| Human Cervical Cancer (HeLa) | MTT | IC50 = 114.08 µg/mL | 48 h | The extract was found to be relatively non-toxic to this cell line.[6] |
| Chinese Hamster Lung Fibroblasts (V79) | NRU | > 340 µM | Not specified | Eugenol showed cytotoxic effects in a dose-dependent manner.[1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
"Phenol, 2-ethoxy-4-(2-propenyl)-" stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of "Phenol, 2-ethoxy-4-(2-propenyl)-" in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.
Materials:
-
LDH assay kit (commercially available)
-
"Phenol, 2-ethoxy-4-(2-propenyl)-" stock solution
-
Complete cell culture medium
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
"Phenol, 2-ethoxy-4-(2-propenyl)-" stock solution
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of "Phenol, 2-ethoxy-4-(2-propenyl)-" for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Potential Signaling Pathway
Based on studies of eugenol and other phenolic compounds, "Phenol, 2-ethoxy-4-(2-propenyl)-" may induce cytotoxicity through the induction of oxidative stress, leading to apoptosis.[2][3]
References
- 1. DSpace [openaccess.hacettepe.edu.tr]
- 2. iomcworld.com [iomcworld.com]
- 3. In Vitro Anticancer Potential of Eugenol on Oral Cancer Cell Lines: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the cytotoxicity of pure eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
Formulation of 2-Ethoxy-4-(2-propenyl)phenol for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of 2-Ethoxy-4-(2-propenyl)phenol (also known as Eugenol Ethyl Ether) for experimental applications. Due to its hydrophobic nature, appropriate formulation is critical for achieving accurate and reproducible results in both in vitro and in vivo studies. The following sections detail the physicochemical properties, stability considerations, and step-by-step protocols for preparing various formulations.
Physicochemical Properties
A summary of the known physicochemical properties of 2-Ethoxy-4-(2-propenyl)phenol is presented in the table below. Understanding these properties is fundamental to selecting the appropriate solvents and formulation strategies.
| Property | Value | Reference |
| Synonyms | Eugenol ethyl ether, Ethyleugenol, 4-allyl-2-ethoxyphenol | [General Chemical Supplier Information] |
| Molecular Formula | C₁₁H₁₄O₂ | [General Chemical Supplier Information] |
| Molecular Weight | 178.23 g/mol | [General Chemical Supplier Information] |
| Appearance | Colorless to pale yellow oily liquid | [Inferred from Eugenol] |
| Density | 1.031 g/cm³ | [General Chemical Supplier Information] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, DMSO) | [Inferred from Eugenol and general properties of hydrophobic phenols] |
| Boiling Point | Not readily available | |
| LogP (predicted) | ~3.5 | [Estimated based on structure] |
Stability and Storage
While specific stability data for 2-Ethoxy-4-(2-propenyl)phenol is limited, information on the structurally similar compound eugenol suggests the following precautions:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent oxidation and degradation. For long-term storage, refrigeration at 2-8°C is recommended.
-
Light Sensitivity: Phenolic compounds can be sensitive to light. Protect solutions from direct light exposure by using amber vials or wrapping containers in aluminum foil.[1]
-
pH Stability: The stability of the ethoxy group is generally high across a range of pH values. However, extreme pH conditions should be avoided. For eugenol, antimicrobial activity is reported to be higher at lower pH (e.g., pH 5).[2]
-
Temperature Stability: Avoid repeated freeze-thaw cycles. For eugenol, storage at low temperatures (5°C) in the dark provides the best stability.[1]
Experimental Protocols
Due to its hydrophobicity, 2-Ethoxy-4-(2-propenyl)phenol requires the use of organic solvents or specialized formulation techniques for aqueous-based experimental systems.
Protocol 1: Preparation of a Stock Solution for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, suitable for dilution into cell culture media or buffer for in vitro experiments.
Materials:
-
2-Ethoxy-4-(2-propenyl)phenol
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Accurately weigh the desired amount of 2-Ethoxy-4-(2-propenyl)phenol in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Final Assay Concentration: When diluting the DMSO stock solution into aqueous media, ensure the final concentration of DMSO does not exceed a level that affects the experimental system (typically <0.5% v/v).[3] It is crucial to run a vehicle control (media with the same final concentration of DMSO) in all experiments.
Protocol 2: Formulation for Oral Gavage in Rodents
This protocol provides a method for preparing a homogenous suspension of 2-Ethoxy-4-(2-propenyl)phenol in an oily vehicle for oral administration to rodents.
Materials:
-
2-Ethoxy-4-(2-propenyl)phenol
-
Corn oil or other suitable edible oil (e.g., sesame oil, olive oil)
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for higher concentrations or improved stability)
Procedure:
-
Calculate the total amount of 2-Ethoxy-4-(2-propenyl)phenol and vehicle required based on the desired dose, concentration, and number of animals.
-
Add the calculated volume of corn oil to a glass beaker.
-
While stirring, slowly add the weighed amount of 2-Ethoxy-4-(2-propenyl)phenol to the corn oil.
-
Continue stirring until a clear solution or a uniform suspension is formed. If the compound does not fully dissolve, use a homogenizer to create a stable suspension.
-
Prepare the formulation fresh daily if possible. If short-term storage is necessary, store at 2-8°C and protected from light. Bring to room temperature and vortex well before each administration.
Vehicle Selection for Oral Gavage:
| Vehicle Composition | Notes |
| 100% Corn Oil | Suitable for many hydrophobic compounds. May have biological effects in certain models (e.g., metabolic studies).[4] |
| 10% DMSO + 90% Corn Oil | DMSO can improve the solubility of the compound in the oil.[5] |
| 0.5% Methylcellulose in water with 5% Tween 80 | A common aqueous-based vehicle for suspensions. Requires vigorous mixing or homogenization. |
Hypothetical Signaling Pathway
Based on the known biological activities of the structurally related compound eugenol, 2-Ethoxy-4-(2-propenyl)phenol is hypothesized to modulate inflammatory and nociceptive signaling pathways. A potential mechanism of action is depicted below.
References
- 1. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and antimicrobial efficiency of eugenol encapsulated in surfactant micelles as affected by temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Phenol, 2-ethoxy-4-(2-propenyl)-
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Phenol, 2-ethoxy-4-(2-propenyl)-, a derivative of eugenol. The information is structured to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Phenol, 2-ethoxy-4-(2-propenyl)-?
A1: Common purification techniques for structurally similar compounds like eugenol, which are applicable to Phenol, 2-ethoxy-4-(2-propenyl)-, include steam distillation, solvent extraction, and preparative high-performance liquid chromatography (HPLC).[1][2][3] The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a sample of synthesized Phenol, 2-ethoxy-4-(2-propenyl)-?
A2: While specific impurities depend on the synthetic route, potential contaminants may include unreacted starting materials, isomers such as the trans-isomer (trans-2-Ethoxy-5-(1-propenyl)phenol), and oxidation byproducts.
Q3: Which analytical techniques are suitable for assessing the purity of Phenol, 2-ethoxy-4-(2-propenyl)-?
A3: High-performance liquid chromatography (HPLC) with a UV detector is a common method for purity analysis of eugenol and its derivatives.[1] Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for detailed structural confirmation and impurity profiling.[1]
Q4: How can I remove water from my purified Phenol, 2-ethoxy-4-(2-propenyl)- after solvent extraction?
A4: After extraction with an organic solvent, the solution should be treated with a drying agent such as anhydrous sodium sulfate or magnesium sulfate to remove residual water.[2][3][4] The drying agent is then removed by filtration before evaporating the solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after steam distillation | - Incomplete distillation. - Insufficient quantity of starting material. - Decomposition of the product at high temperatures. | - Ensure the distillation is continued until the distillate is clear.[2] - Start with a sufficient amount of crude product. - Monitor the distillation temperature to prevent overheating. |
| Product solidifies or "crusts" during solvent evaporation | - Overheating during the steam bath or rotary evaporation.[4] - Presence of impurities that raise the melting point. | - Use a gentle water bath with controlled temperature for solvent evaporation.[3] - Re-dissolve the product in a minimal amount of a suitable solvent and attempt a slower evaporation. - Consider further purification by chromatography. |
| Emulsion formation during solvent extraction | - Vigorous shaking of the separatory funnel. - High concentration of the product or impurities. | - Gently invert the separatory funnel for mixing instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period to allow for separation.[3] |
| Broad or multiple peaks in HPLC analysis of the purified product | - Co-eluting impurities. - Inappropriate mobile phase or column. - Isomers of the product are present. | - Optimize the HPLC method by changing the mobile phase gradient or using a different column. - Refer to analytical methods for similar phenol derivatives for suitable chromatographic conditions.[5] - Consider techniques like preparative TLC or column chromatography for isomer separation. |
| Purified product appears discolored | - Oxidation of the phenolic group. - Presence of colored impurities from the starting materials or side reactions. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. - Consider a final purification step, such as passing through a short plug of silica gel, to remove colored impurities. |
Experimental Protocols
Protocol 1: Purification by Steam Distillation and Solvent Extraction
This protocol is adapted from standard procedures for the purification of eugenol from natural sources and is applicable for the purification of Phenol, 2-ethoxy-4-(2-propenyl)-.[2][3]
Materials:
-
Crude Phenol, 2-ethoxy-4-(2-propenyl)-
-
Water
-
Methylene chloride (or other suitable organic solvent like diethyl ether)[2][4]
-
Anhydrous sodium sulfate[3]
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle or water bath
Procedure:
-
Place the crude Phenol, 2-ethoxy-4-(2-propenyl)- into a round-bottom flask.
-
Add water to the flask, typically in a 10:1 volume ratio to the crude product.
-
Set up the steam distillation apparatus.
-
Heat the mixture to boiling and collect the distillate. The distillate will initially appear cloudy.[2]
-
Continue distillation until the distillate becomes clear, indicating that most of the product has been distilled.
-
Transfer the collected distillate to a separatory funnel.
-
Extract the aqueous distillate with methylene chloride. Perform the extraction twice with smaller volumes of solvent for better efficiency.[2][3]
-
Combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate for 10-15 minutes.[3]
-
Decant or filter the dried organic solution into a pre-weighed flask.
-
Evaporate the solvent using a gentle water bath or a rotary evaporator to obtain the purified Phenol, 2-ethoxy-4-(2-propenyl)- as an oily residue.[3]
Visualizations
Purification Workflow
Caption: Workflow for the purification and analysis of Phenol, 2-ethoxy-4-(2-propenyl)-.
Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting low purity results after initial purification.
References
- 1. Analysis and purification of eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cerritos.edu [cerritos.edu]
- 3. fbanks.info [fbanks.info]
- 4. lakeland.edu [lakeland.edu]
- 5. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Allyl-2-ethoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-allyl-2-ethoxyphenol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-allyl-2-ethoxyphenol, which is typically a two-step process: 1) Williamson ether synthesis to produce 2-ethoxy-1-(allyloxy)benzene from 2-ethoxyphenol and an allyl halide, followed by 2) Claisen rearrangement to yield the final product.
Issue 1: Low yield in the Williamson Ether Synthesis step.
-
Question: My Williamson ether synthesis of 2-ethoxy-1-(allyloxy)benzene is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step are often due to incomplete deprotonation of the starting phenol, side reactions, or suboptimal reaction conditions. Here are some troubleshooting steps:
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Ensure complete deprotonation: The phenoxide is the active nucleophile. Ensure you are using a sufficiently strong base and appropriate solvent. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is generally effective. If using a weaker base like potassium carbonate (K₂CO₃), ensure the reaction is heated sufficiently to drive the reaction forward.
-
Choice of allylating agent: Allyl bromide is generally more reactive than allyl chloride and may improve yields.
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Control of side reactions: The primary competing reaction is the elimination of the alkylating agent.[1] While less of a concern with primary halides like allyl bromide, using the minimum effective temperature can help minimize this. Also, ensure your reagents and solvents are dry, as water can consume the base and hinder the reaction.
-
Reaction time and temperature: Monitor the reaction by TLC to determine the optimal reaction time. Driving the reaction to completion without allowing for significant byproduct formation is key.
-
Issue 2: Multiple products observed after Claisen Rearrangement.
-
Question: After the Claisen rearrangement of 2-ethoxy-1-(allyloxy)benzene, I am observing multiple spots on my TLC plate. What are these byproducts and how can I minimize them?
-
Answer: The Claisen rearrangement is a thermal process that can lead to the formation of isomers and other byproducts.
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Ortho vs. Para products: The primary product is the ortho-rearranged product, 4-allyl-2-ethoxyphenol. However, if both ortho positions are blocked, a para-rearrangement can occur. In the case of 2-ethoxy-1-(allyloxy)benzene, one ortho position is free, so the primary product is expected. The formation of other isomers could indicate that the reaction temperature is too high, leading to subsequent rearrangements or side reactions.
-
Elimination of the allyloxy group: In some cases, high temperatures can lead to the elimination of the allyloxy group, resulting in the starting 2-ethoxyphenol.[2]
-
Optimization of temperature: The Claisen rearrangement is temperature-dependent. The ideal temperature should be high enough to facilitate the rearrangement but not so high as to cause decomposition or side reactions. A typical starting point is to reflux in a high-boiling solvent like N,N-diethylaniline or to perform the reaction neat if the starting material has a suitable boiling point. Microwave-assisted synthesis can sometimes provide better control over the reaction conditions.[3]
-
Issue 3: Difficulty in purifying the final product.
-
Question: I am having trouble purifying 4-allyl-2-ethoxyphenol from the reaction mixture. What are the recommended purification methods?
-
Answer: Purification can be challenging due to the presence of structurally similar byproducts.
-
Column chromatography: This is the most common method for purifying the product. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective. The polarity of the eluent can be gradually increased to separate the product from less polar starting materials and more polar byproducts.
-
Acid-base extraction: Since the product is a phenol, it can be separated from non-acidic impurities by extraction with an aqueous base (e.g., 5% NaOH) to form the sodium salt. The aqueous layer can then be separated, acidified (e.g., with 5% HCl), and the purified phenol extracted back into an organic solvent.[4] This is particularly useful for removing unreacted starting ether.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger-scale reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for 4-allyl-2-ethoxyphenol?
A1: The most common synthetic route involves:
-
Williamson Ether Synthesis: The reaction of 2-ethoxyphenol with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate or sodium hydride) to form 2-ethoxy-1-(allyloxy)benzene.
-
Claisen Rearrangement: The thermal rearrangement of 2-ethoxy-1-(allyloxy)benzene to yield 4-allyl-2-ethoxyphenol.
Q2: What are the key differences in synthesizing 4-allyl-2-ethoxyphenol compared to the more common 4-allyl-2-methoxyphenol (eugenol)?
A2: The synthesis is analogous. The primary difference is the starting material (2-ethoxyphenol vs. 2-methoxyphenol). The reaction conditions for both the Williamson ether synthesis and the Claisen rearrangement are expected to be very similar. However, slight adjustments in reaction times or temperatures might be necessary due to the different electronic and steric effects of the ethoxy group compared to the methoxy group.
Q3: Can I perform the allylation and rearrangement in a single pot?
A3: While a one-pot reaction is theoretically possible, it is generally not recommended for this synthesis. The Williamson ether synthesis and the Claisen rearrangement require different optimal conditions (base and lower temperature for the former, high temperature for the latter). Performing them sequentially with purification of the intermediate ether will likely result in a higher overall yield and purity of the final product.
Q4: What is a good starting point for optimizing the Claisen rearrangement temperature?
A4: A good starting point for a thermal Claisen rearrangement is to heat the neat 2-ethoxy-1-(allyloxy)benzene to around 180-220 °C. Alternatively, refluxing in a high-boiling solvent like N,N-diethylaniline (b.p. 215 °C) can provide more consistent temperature control. The reaction should be monitored by TLC to determine the optimal time and temperature.
Data Presentation
The following table summarizes yield data for reactions relevant to the synthesis of 4-allyl-2-ethoxyphenol, primarily based on the synthesis of the analogous 4-allyl-2-methoxyphenol (eugenol) derivatives. This data can be used as a reference for optimizing your synthesis.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| Williamson Ether Synthesis (Alkylation) | Eugenol | Ethyl chloroacetate, Base | DMF | 0°C to Room Temp | 91% | [5] |
| Williamson Ether Synthesis (Alkylation) | Eugenol | Ethyl chloroacetate, Base | DMSO | 0°C to Room Temp | 51% | [5] |
| Williamson Ether Synthesis (Alkylation) | Eugenol | Ethyl chloroacetate, Base | Acetonitrile | 0°C to Room Temp | 47% | [5] |
| Williamson Ether Synthesis (Alkoxylation) | Eugenol | α-monochloroacetate, NaOH | Reflux | Not specified | 70.52% | [6][7] |
| Esterification of a derivative | Eugenyl acetate | Methanol, H₂SO₄ | Benzene | Reflux | 81.36% | [6][7] |
| Amidase of a derivative | Methyl eugenol acetate | Diethanolamine, NaOCH₃ | Methanol | Reflux | 72.99% | [6][7] |
| Yamaguchi Esterification | 4-allyl-2-methoxyphenol | 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP | Dichloromethane | Room Temp | 80-90% | [4][8][9] |
Experimental Protocols
Protocol 1: Synthesis of 2-ethoxy-1-(allyloxy)benzene (Williamson Ether Synthesis)
-
To a solution of 2-ethoxyphenol (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-ethoxy-1-(allyloxy)benzene.
Protocol 2: Synthesis of 4-allyl-2-ethoxyphenol (Claisen Rearrangement)
-
Place the purified 2-ethoxy-1-(allyloxy)benzene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Heat the neat liquid to 200-210 °C in an oil bath.
-
Maintain this temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-allyl-2-ethoxyphenol. Alternatively, use the acid-base extraction method described in the troubleshooting section for initial purification.
Visualizations
Caption: Experimental workflow for the synthesis of 4-allyl-2-ethoxyphenol.
Caption: Mechanism of the Claisen rearrangement step.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Elimination of an allyloxy-group during the Claisen rearrangement of 1,2-diallyloxyanthraquinone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. organic chemistry - Synthesize coumarin from 4-allyl-2-methoxyphenol (eugenol) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. media.neliti.com [media.neliti.com]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. idjpcr.usu.ac.id [idjpcr.usu.ac.id]
- 7. talenta.usu.ac.id [talenta.usu.ac.id]
- 8. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 9. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives - Neliti [neliti.com]
Technical Support Center: Prevention of Ethyleugenol Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ethyleugenol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My ethyleugenol solution has turned yellow/brownish. What is the cause?
A1: The color change of your ethyleugenol solution is a common indicator of degradation, specifically oxidation. Ethyleugenol, like its analogs methyleugenol and eugenol, is susceptible to oxidation when exposed to air (oxygen) and/or light. This process can lead to the formation of colored degradation products, such as quinones. To prevent this, always store ethyleugenol in amber-colored vials or containers that block UV light and ensure the container is tightly sealed to minimize oxygen exposure. Storing under an inert atmosphere (e.g., nitrogen or argon) is also a highly effective preventative measure.
Q2: I have observed a change in the viscosity of my ethyleugenol sample; it appears to have thickened. Why has this occurred?
A2: An increase in the viscosity of ethyleugenol is another sign of degradation. As oxidation and polymerization reactions occur, higher molecular weight products can form, leading to a thickening of the substance. This phenomenon has been noted with the closely related compound, methyleugenol, which darkens and slowly thickens upon exposure to air. To mitigate this, adhere to strict anaerobic and dark storage conditions.
Q3: Can the storage container material affect the stability of ethyleugenol?
A3: Yes, the choice of storage container is crucial. It is recommended to use inert glass containers, preferably amber-colored, to prevent light-induced degradation. Avoid plastic containers unless they are known to be non-reactive and impermeable to oxygen. Ensure the container has a tight-fitting lid to prevent exposure to air and moisture. For long-term storage, containers with septa that allow for the removal of the compound with a syringe without introducing air are ideal.
Q4: What are the optimal temperature conditions for storing ethyleugenol?
A4: For optimal stability, ethyleugenol should be stored in a cool environment. Refrigeration at 2-8°C is recommended for long-term storage. Storing at lower temperatures helps to slow down the rate of potential degradation reactions, including oxidation. Avoid storing at room temperature for extended periods, especially if the container is frequently opened.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air (oxygen) and/or light. | 1. Immediately transfer the sample to an amber glass vial. 2. Purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing. 3. Store the vial in a cool, dark place (preferably refrigerated at 2-8°C). 4. For future use, aliquot the ethyleugenol into smaller, single-use vials to minimize repeated exposure of the bulk stock to air. |
| Increased Viscosity (Thickening) | Polymerization and formation of higher molecular weight degradation products due to oxidation. | 1. Follow the same preventative measures as for discoloration (anaerobic, dark, and cool storage). 2. If the viscosity has already increased, the purity of the sample is compromised. Consider repurifying the sample if possible (e.g., by chromatography) or using a fresh, undegraded stock for sensitive experiments. |
| Appearance of Precipitate | Formation of insoluble degradation products or polymerization. | 1. Attempt to dissolve the precipitate by gentle warming and agitation. If it does not redissolve, it is likely a degradation product. 2. If the precipitate persists, the sample should be considered degraded and may not be suitable for use. 3. Filter the solution to remove the precipitate if the intended use can tolerate minor impurities, but it is highly recommended to use a fresh sample. |
| Inconsistent Experimental Results | Degradation of ethyleugenol leading to lower effective concentration and potential interference from degradation products. | 1. Verify the purity of your ethyleugenol stock using an appropriate analytical method (e.g., HPLC or GC-MS). 2. Always use a fresh, properly stored sample for your experiments. 3. Implement a routine quality control check of your ethyleugenol stock to monitor its stability over time. |
Quantitative Data on the Stability of a Closely Related Compound
| Storage Condition | Time (days) | Eugenol Retention (%) |
| 5°C, Dark | 0 | 100 |
| 15 | 99.8 | |
| 30 | 99.5 | |
| 75 | 99.1 | |
| 180 | 98.5 | |
| 5°C, Light | 0 | 100 |
| 15 | 99.6 | |
| 30 | 99.2 | |
| 75 | 98.7 | |
| 180 | 98.0 | |
| 25°C, Dark | 0 | 100 |
| 15 | 98.9 | |
| 30 | 98.1 | |
| 75 | 97.0 | |
| 180 | 95.8 | |
| 25°C, Light | 0 | 100 |
| 15 | 98.2 | |
| 30 | 97.0 | |
| 75 | 95.5 | |
| 180 | 93.2 |
Data adapted from a study on the stability of phenolic constituents in dried Piper betle extracts.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ethyleugenol (Adapted from Eugenol Analysis)
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted to assess the stability of ethyleugenol and separate it from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ethyleugenol standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v). The exact ratio may need to be optimized for ethyleugenol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm (or the UV absorption maximum of ethyleugenol)
-
Injection Volume: 20 µL
3. Preparation of Standard Solution:
-
Prepare a stock solution of ethyleugenol (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
4. Sample Preparation:
-
Accurately weigh and dissolve the ethyleugenol sample to be tested in the mobile phase to a known concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to establish a calibration curve (peak area vs. concentration).
-
Inject the sample solution and record the chromatogram.
-
The appearance of new peaks or a decrease in the area of the ethyleugenol peak over time indicates degradation. The concentration of ethyleugenol in the sample can be quantified using the calibration curve.
Protocol 2: Forced Degradation Study of Ethyleugenol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for ethyleugenol.
1. Preparation of Ethyleugenol Stock Solution:
-
Prepare a stock solution of ethyleugenol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples using the stability-indicating HPLC method (Protocol 1) or a GC-MS method to identify and quantify the remaining ethyleugenol and any degradation products formed.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with Phenol, 2-ethoxy-4-(2-propenyl)- in Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered when working with "Phenol, 2-ethoxy-4-(2-propenyl)-" (also known as 4-Allyl-2-ethoxyphenol) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Phenol, 2-ethoxy-4-(2-propenyl)-?
Phenol, 2-ethoxy-4-(2-propenyl)- is a hydrophobic phenolic compound. It is sparingly soluble in aqueous solutions and demonstrates significantly better solubility in organic solvents.[1][2] Its close structural analog, eugenol (Phenol, 2-methoxy-4-(2-propenyl)-), has a predicted water solubility of approximately 2.46 mg/mL at 25°C.[3]
Q2: Which organic solvents are recommended for creating a stock solution?
Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used organic solvents for dissolving hydrophobic compounds like Phenol, 2-ethoxy-4-(2-propenyl)- for use in biological assays.[4] DMSO is particularly effective at dissolving both polar and nonpolar compounds.
Q3: What is the maximum recommended concentration of organic solvents in a cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v) for DMSO. However, the optimal concentration should be determined for each cell line and assay, as sensitivity can vary.
Q4: My compound precipitates when I add it to the aqueous assay buffer. What can I do?
Precipitation upon addition to aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize Co-solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is sufficient to maintain solubility at the desired working concentration of your compound.
-
Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your aqueous assay buffer. This gradual decrease in solvent concentration can help prevent the compound from crashing out of solution.
-
Use of Pluronic F-68: For some cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final dilution buffer can help to maintain the solubility of hydrophobic compounds.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous buffer to aid in its dispersion.
Q5: How does the presence of serum in cell culture media affect the solubility of my compound?
Serum contains proteins, such as albumin, that can bind to hydrophobic compounds. This binding can have two effects: it can either increase the apparent solubility of the compound in the media or reduce the free concentration of the compound available to interact with the cells. It is important to consider this interaction, especially when comparing results from serum-free and serum-containing assays.[5][6]
Quantitative Solubility Data
| Solvent | Solubility of Eugenol | Reference |
| Water | Sparingly soluble (approx. 2.46 mg/mL at 25°C) | [3] |
| Organic Solvents (general) | Readily soluble | [1] |
Experimental Protocols
Protocol: Preparation of "Phenol, 2-ethoxy-4-(2-propenyl)-" for a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for preparing a hydrophobic compound for a cell-based assay. Optimization will be required for specific cell lines and experimental conditions.
Materials:
-
"Phenol, 2-ethoxy-4-(2-propenyl)-" powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the mass of "Phenol, 2-ethoxy-4-(2-propenyl)-" required to make a 10 mM stock solution in a specific volume of DMSO.
-
In a sterile microcentrifuge tube, dissolve the weighed compound in the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. This is your high-concentration stock solution. Store at -20°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.
-
Important: To minimize precipitation, add the DMSO stock solution to the cell culture medium and immediately vortex to ensure rapid and thorough mixing.
-
The final concentration of DMSO in the highest concentration of your working solution should not exceed the predetermined non-toxic level for your cell line (typically <0.5%).
-
-
Dosing the Cells:
-
Add the prepared working solutions to your cells in a 96-well plate.
-
Include a vehicle control group that receives the same final concentration of DMSO in the medium as the highest concentration of the test compound.
-
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for addressing compound precipitation issues.
Signaling Pathway: General Cellular Response to a Bioactive Phenolic Compound
Caption: Generalized signaling pathway of a bioactive phenolic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. oook.info [oook.info]
- 3. Frontiers | Eugenol nanoemulsion reduces Listeria monocytogenes biofilm by modulating motility, quorum sensing, and biofilm architecture [frontiersin.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for 2-Ethoxy-4-(2-propenyl)phenol Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of 2-Ethoxy-4-(2-propenyl)phenol.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of 2-Ethoxy-4-(2-propenyl)phenol.
dot
Caption: Troubleshooting workflow for common HPLC issues.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | 1. Column overload.[1] 2. Secondary interactions with silanol groups. 3. Contaminated guard or analytical column.[1] | 1. Decrease the injection volume or sample concentration.[1] 2. Add a competing base or acid to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid). 3. Replace the guard column or flush the analytical column.[1] |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase. 2. Column collapse. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Operate within the column's recommended pH and pressure ranges. |
| Broad Peaks | 1. Large injection volume. 2. Extra-column volume (long tubing).[1] 3. Low column temperature.[1] | 1. Reduce the injection volume.[1] 2. Use tubing with a smaller internal diameter and minimize its length.[1] 3. Increase the column temperature using a column oven.[1] |
| Split Peaks | 1. Clogged inlet frit. 2. Incompletely filled sample loop. 3. Sample solvent incompatible with the mobile phase. | 1. Reverse-flush the column or replace the frit.[2] 2. Ensure proper injection technique and sufficient sample volume. 3. Dissolve the sample in the mobile phase. |
| Drifting Retention Times | 1. Inconsistent mobile phase composition.[3] 2. Poor column temperature control.[1][3] 3. Column not fully equilibrated.[1] | 1. Prepare fresh mobile phase daily and ensure proper mixing.[1][3] 2. Use a column oven to maintain a constant temperature.[1][3] 3. Increase the column equilibration time before injection.[1] |
| High Backpressure | 1. Blockage in the system (e.g., in-line filter, guard column, or column frit).[2] 2. Mobile phase viscosity is too high. | 1. Systematically disconnect components to locate the blockage and replace or flush as needed.[2] 2. Consider using a mobile phase with lower viscosity (e.g., acetonitrile instead of methanol) or increasing the column temperature. |
| No Peaks | 1. Detector lamp is off.[2] 2. No sample injected. 3. Incorrect detector wavelength. | 1. Turn on the detector lamp.[2] 2. Verify autosampler or manual injector function. 3. Set the detector to the appropriate wavelength for 2-Ethoxy-4-(2-propenyl)phenol (e.g., around 280 nm). |
Frequently Asked Questions (FAQs)
dot
References
Ethyleugenol GC-MS Analysis: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of ethyleugenol. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of ethyleugenol, presented in a question-and-answer format.
Question: Why am I seeing poor peak shape, specifically peak tailing, for my ethyleugenol standard?
Answer: Peak tailing is a common issue in GC analysis and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Active Sites: Ethyleugenol, with its polar ether group, can interact with active sites in the GC system. These sites are often exposed silanol groups in the injector liner, column, or contamination from previous injections.
-
Solution:
-
Injector Maintenance: Clean or replace the injector liner. Using a deactivated liner can significantly reduce peak tailing.
-
Column Maintenance: Condition the column according to the manufacturer's instructions to remove contaminants. If tailing persists, you may need to trim the first few centimeters of the column.
-
System Inertness: Ensure all components in the sample flow path are inert.
-
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume, leading to peak tailing.
-
Solution: Re-cut the column ensuring a clean, square cut. Reinstall the column at the correct depth as specified by the instrument manufacturer.
-
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can lead to increased peak broadening and tailing.
-
Solution: Optimize the carrier gas flow rate for your column dimensions and analytical conditions.
-
Question: My ethyleugenol peak is showing fronting. What is the likely cause?
Answer: Peak fronting is typically caused by column overload.
-
Concentrated Sample: Injecting a sample that is too concentrated can saturate the stationary phase at the head of the column.
-
Solution: Dilute your sample and reinject. If you are developing a method for quantifying a wide range of concentrations, you may need to adjust your calibration curve accordingly.
-
-
Injection Volume: A large injection volume can also lead to overloading.
-
Solution: Reduce the injection volume.
-
Question: I am experiencing low sensitivity and a small peak for ethyleugenol. How can I improve my signal?
Answer: Low sensitivity can stem from several sources, from sample preparation to instrument settings.
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Sample Preparation: Inefficient extraction or dilution can result in a low concentration of ethyleugenol in the sample injected.
-
Solution: Review your sample preparation protocol. Ensure complete extraction and minimize sample loss.
-
-
Injector Discrimination: If using a split injection, volatile compounds like ethyleugenol may be disproportionately vented, leading to a smaller amount reaching the column.
-
Solution: Optimize the split ratio. For trace analysis, a splitless injection may be more appropriate.
-
-
MS Detector Settings: The mass spectrometer settings may not be optimized for ethyleugenol.
-
Solution:
-
Ensure the MS is properly tuned.
-
For quantitative analysis, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode. SIM mode focuses on specific ions of your analyte, which can significantly increase sensitivity.
-
-
-
Leaks: Leaks in the system, particularly around the injector or column fittings, can lead to a loss of sample and reduced sensitivity.
-
Solution: Perform a leak check of the entire GC-MS system.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical GC-MS operating conditions for analyzing ethyleugenol?
A1: While optimal conditions should be determined empirically for your specific instrument and application, a typical starting point for ethyleugenol analysis, based on methods for similar compounds, would be:
| Parameter | Typical Value |
| GC Column | DB-5ms, HP-5ms, or similar non-polar to mid-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Program | Initial temperature of 60-80°C, hold for 1-2 min, then ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu (in full scan mode) |
Q2: How do I interpret the mass spectrum of ethyleugenol?
A2: The mass spectrum of ethyleugenol (C₁₂H₁₆O₂) will show a molecular ion peak (M⁺) at m/z 192. The fragmentation pattern is key to its identification. Based on the fragmentation of structurally similar molecules like methyleugenol, you can expect to see the following characteristic fragments:
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Loss of an ethyl group (-CH₂CH₃): A significant peak at m/z 163 (192 - 29).
-
Loss of a methoxy group (-OCH₃): A peak at m/z 161 (192 - 31).
-
Tropylium ion formation: A peak at m/z 91, characteristic of many aromatic compounds.
The relative abundance of these fragments helps to confirm the structure.
Q3: What are some key parameters to consider for method validation when quantifying ethyleugenol?
A3: For quantitative analysis, a robust method validation is crucial. Here are some typical validation parameters for related compounds that can be adapted for ethyleugenol:
| Validation Parameter | Typical Acceptance Criteria for Related Compounds |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
| Specificity | No interfering peaks at the retention time of the analyte |
Data adapted from studies on methyleugenol and eugenol.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation of Ethyleugenol from Essential Oil Matrix
-
Standard Preparation: Prepare a stock solution of ethyleugenol standard in a suitable solvent like hexane or ethyl acetate at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: a. Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask. b. Add a suitable solvent (e.g., hexane) to the flask to dissolve the oil. c. If an internal standard is used, add it at this stage. d. Bring the solution to volume with the solvent and mix thoroughly. e. Filter the solution through a 0.45 µm syringe filter into a GC vial.
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: The experimental workflow for GC-MS analysis of ethyleugenol.
References
Technical Support Center: Stability of Phenol, 2-ethoxy-4-(2-propenyl)-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of "Phenol, 2-ethoxy-4-(2-propenyl)-" in solvents?
Based on its analogue eugenol, "Phenol, 2-ethoxy-4-(2-propenyl)-" is expected to have low chemical stability, particularly in solutions exposed to oxygen, light, and elevated temperatures.[1][2][3] It is a phenolic compound susceptible to oxidation.[2] For prolonged storage, it is advisable to keep the compound in a concentrated form or as a solid, protected from light and air, at reduced temperatures.
Q2: In which solvents is "Phenol, 2-ethoxy-4-(2-propenyl)-" soluble?
"Phenol, 2-ethoxy-4-(2-propenyl)-" is predicted to be sparingly soluble in water but should exhibit good solubility in a range of organic solvents.[2][4]
Table 1: Solubility of Eugenol in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [2] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [4] |
| Chloroform | Miscible | [5] |
| Ether | Miscible | [5] |
| Ethyl Acetate | Soluble | [6] |
| Glacial Acetic Acid | Soluble | [5] |
| Aqueous fixed alkali hydroxides | Soluble | [5] |
Q3: What factors can cause the degradation of "Phenol, 2-ethoxy-4-(2-propenyl)-" in a solution?
Several factors can accelerate the degradation of phenolic compounds like "Phenol, 2-ethoxy-4-(2-propenyl)-":
-
Exposure to Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Elevated Temperatures: Higher temperatures generally increase the rate of chemical degradation.[1][3]
-
Exposure to Light: UV and visible light can induce photooxidation.[3][5]
-
pH of the Solution: The stability of phenolic compounds can be pH-dependent.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q4: What are the likely degradation products of "Phenol, 2-ethoxy-4-(2-propenyl)-"?
Drawing parallels from eugenol, the degradation of "Phenol, 2-ethoxy-4-(2-propenyl)-" can occur through the oxidation of its allyl side-chain.[7] Potential degradation products may include analogues of ferulic acid, vanillin, and vanillic acid.[7][8][9] In methanolic solutions, irradiation may lead to the formation of cyclized products.[5]
Troubleshooting Guide
Issue: My solution of "Phenol, 2-ethoxy-4-(2-propenyl)-" has changed color (e.g., turned yellow or brown).
-
Probable Cause: This is a common indicator of oxidation or degradation. Phenolic compounds often form colored quinone-type structures upon oxidation.
-
Solution:
-
Prepare fresh solutions for your experiments.
-
Store stock solutions under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (e.g., 4°C or -20°C).
-
Consider using deoxygenated solvents for preparing your solutions.
-
Issue: I am observing inconsistent results in my bioassays.
-
Probable Cause: This could be due to the degradation of your compound during the experiment, leading to a decrease in the effective concentration of the active substance.
-
Solution:
-
Perform a stability check of "Phenol, 2-ethoxy-4-(2-propenyl)-" under your specific assay conditions (e.g., in your cell culture medium at 37°C).
-
Prepare fresh dilutions from a stable stock solution immediately before each experiment.
-
If degradation is rapid, consider strategies to enhance stability, such as encapsulation.[2]
-
Quantitative Stability Data for Eugenol
The following table summarizes available quantitative data on the stability of eugenol, which can serve as an estimate for "Phenol, 2-ethoxy-4-(2-propenyl)-".
Table 2: Stability Data for Eugenol under Various Conditions
| Condition | Solvent/Medium | Parameter | Value | Reference |
| Photooxidation | Aqueous solution | Pseudo-first-order rate constant (k) | Varies with conditions (e.g., presence of OH radicals) | [10][11][12] |
| Thermal Purging | - | Half-life at 50°C | 58.94 min | [13] |
| Thermal Purging | - | Half-life at 80°C | 9.90 min | [13] |
| Depletion in Sea Bass | Water at 20°C | Half-life | 0.28 - 0.29 hours | [14] |
| Depletion in Sea Bass | Water at 13°C | Half-life | 2.0 - 4.5 hours | [14] |
| Pharmacokinetics (rats) | Plasma | Half-life | ~14 hours | [15] |
Experimental Protocols
Protocol 1: General Stability Assessment of "Phenol, 2-ethoxy-4-(2-propenyl)-"
This protocol outlines a general procedure to determine the stability of "Phenol, 2-ethoxy-4-(2-propenyl)-" in a chosen solvent.
1. Materials:
- "Phenol, 2-ethoxy-4-(2-propenyl)-"
- Selected solvent (e.g., methanol, ethanol, DMSO, aqueous buffer)
- HPLC or GC-MS system
- Volumetric flasks and pipettes
- Vials (amber and clear)
- Incubator or water bath
- Inert gas (optional)
2. Procedure:
- Prepare a stock solution of "Phenol, 2-ethoxy-4-(2-propenyl)-" of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Aliquot the stock solution into several amber and clear vials. For studies on the effect of oxygen, prepare parallel samples, some of which are sparged with an inert gas before sealing.
- Establish different storage conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C).
- Place a set of vials (both amber and clear at each temperature) under the different storage conditions.
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.
- Analyze the concentration of "Phenol, 2-ethoxy-4-(2-propenyl)-" remaining in the sample using a validated analytical method (see Protocol 2).
- Plot the concentration of the compound versus time for each condition to determine the degradation rate.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This is an exemplary HPLC method adapted from validated methods for eugenol.[16][17][18]
1. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV or DAD detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
- Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water. A common mobile phase for eugenol is Methanol:Water (60:40, v/v).[16]
- Flow Rate: 1.0 mL/min.[16]
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Detection Wavelength: Approximately 280 nm.[17]
- Injection Volume: 10-20 µL.
2. Procedure:
- Prepare a series of standard solutions of "Phenol, 2-ethoxy-4-(2-propenyl)-" of known concentrations in the mobile phase to create a calibration curve.
- Inject the standards into the HPLC system and record the peak areas.
- Construct a calibration curve by plotting peak area against concentration.
- Inject the samples from the stability study (Protocol 1) after appropriate dilution with the mobile phase.
- Determine the concentration of "Phenol, 2-ethoxy-4-(2-propenyl)-" in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for assessing the stability of "Phenol, 2-ethoxy-4-(2-propenyl)-".
Caption: A potential degradation pathway for "Phenol, 2-ethoxy-4-(2-propenyl)-".
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 5. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Eugenol [sitem.herts.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ACP - Optical and chemical properties and oxidative potential of aqueous-phase products from OH and 3Câ-initiated photooxidation of eugenol [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. sciensage.info [sciensage.info]
- 17. researchgate.net [researchgate.net]
- 18. phytojournal.com [phytojournal.com]
Technical Support Center: Synthesis of 4-allyl-2-ethoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 4-allyl-2-ethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-allyl-2-ethoxyphenol?
A1: The most common synthetic route involves a two-step process:
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O-allylation of 2-ethoxyphenol (Guaethol): This step, a Williamson ether synthesis, involves the reaction of 2-ethoxyphenol with an allyl halide (e.g., allyl bromide or chloride) in the presence of a base to form 1-(allyloxy)-2-ethoxybenzene.
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Claisen Rearrangement: The resulting allyl ether undergoes a thermal[1][1]-sigmatropic rearrangement to yield a mixture of ortho and para isomers, with the desired product being 4-allyl-2-ethoxyphenol (the para-isomer).
Q2: What are the primary byproducts in the synthesis of 4-allyl-2-ethoxyphenol?
A2: The main byproducts are:
-
During O-allylation:
-
C-allylated 2-ethoxyphenol
-
Over-allylated products (e.g., diallylated ether)
-
-
During Claisen Rearrangement:
-
6-allyl-2-ethoxyphenol (the ortho-isomer) is the major byproduct. In many cases, it can be the predominant product of the reaction.
-
Q3: How can I purify the final product and remove the byproducts?
A3: Purification can be challenging due to the similar physical properties of the ortho and para isomers. A common strategy involves:
-
Acid-base extraction: To separate phenolic products from any unreacted allyl ether or other non-acidic impurities.
-
Fractional distillation under reduced pressure: This can be effective in separating the ortho and para isomers, although it may require a highly efficient distillation column.
-
Column chromatography: While potentially effective, it can be costly and time-consuming for large-scale purification.
Troubleshooting Guides
Problem 1: Low yield of 1-(allyloxy)-2-ethoxybenzene in the O-allylation step.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of 2-ethoxyphenol. | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous. |
| Competing C-alkylation. | Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. |
| Hydrolysis of the allyl halide. | Ensure all reactants and solvents are dry. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider gently heating the reaction mixture (e.g., to 50-60 °C). |
Problem 2: High proportion of the ortho-isomer (6-allyl-2-ethoxyphenol) in the Claisen rearrangement.
| Possible Cause | Suggested Solution |
| The Claisen rearrangement of allyl phenyl ethers often favors the ortho position. | The formation of the ortho isomer is a known challenge. While completely eliminating it is difficult, optimizing reaction conditions can influence the ortho/para ratio. Some literature suggests that the use of Lewis acids can alter the regioselectivity, but this requires careful investigation for this specific substrate. |
| High reaction temperature. | Perform the rearrangement at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating, which might favor thermodynamic byproducts. |
Experimental Protocols
Protocol 1: Synthesis of 1-(allyloxy)-2-ethoxybenzene (O-allylation)
-
To a stirred solution of 2-ethoxyphenol (10.0 g, 72.4 mmol) in dry acetonitrile (150 mL) is added anhydrous potassium carbonate (15.0 g, 108.5 mmol).
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Allyl bromide (9.6 g, 79.6 mmol) is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours and monitored by TLC.
-
After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (100 mL) and washed with 1 M NaOH (2 x 50 mL) to remove any unreacted 2-ethoxyphenol, followed by a brine wash (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 1-(allyloxy)-2-ethoxybenzene, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4-allyl-2-ethoxyphenol (Claisen Rearrangement)
-
The crude 1-(allyloxy)-2-ethoxybenzene from the previous step is placed in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
The neat ether is heated to 180-200 °C in an oil bath for 3-5 hours. The progress of the rearrangement is monitored by TLC or GC-MS.
-
After cooling to room temperature, the crude product mixture is dissolved in diethyl ether (100 mL) and extracted with 1 M NaOH (3 x 50 mL).
-
The combined aqueous layers are washed with diethyl ether (50 mL) to remove any non-phenolic impurities.
-
The aqueous phase is then acidified with 2 M HCl to pH ~2, leading to the precipitation of the phenolic products.
-
The product is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a mixture of 4-allyl-2-ethoxyphenol and 6-allyl-2-ethoxyphenol.
-
The isomers can be separated by fractional distillation under reduced pressure.
Quantitative Data Summary
The following table presents typical, albeit illustrative, outcomes for the Claisen rearrangement of 1-(allyloxy)-2-ethoxybenzene under different conditions.
| Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of 4-allyl-2-ethoxyphenol (%) | Yield of 6-allyl-2-ethoxyphenol (%) |
| 180 | 5 | 85 | ~25 | ~60 |
| 200 | 3 | 95 | ~20 | ~75 |
| 220 | 1 | >99 | ~15 | ~84 |
Note: These values are estimates based on the known tendency for ortho-isomer formation in similar systems and should be empirically verified.
Visualizations
References
Technical Support Center: Scaling Up the Production of Phenol, 2-ethoxy-4-(2-propenyl)-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Phenol, 2-ethoxy-4-(2-propenyl)-, also known as 4-Allyl-2-ethoxyphenol or Ethyl Eugenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Ethyl Eugenol on a larger scale.
| Issue | Potential Cause | Recommended Action |
| Low product yield | Incomplete reaction | - Verify Catalyst Activity: If using a solid catalyst like KF/γ-Al2O3, ensure it has been properly prepared and activated. Consider catalyst deactivation if it has been recycled multiple times.[1][2] - Optimize Reaction Time and Temperature: Ensure the reaction is running at the optimal temperature and for a sufficient duration. For the ethylation of eugenol with diethyl carbonate, temperatures around 175°C for 4 hours have been reported to be effective.[1] - Check Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. A common ratio for eugenol to diethyl carbonate is 1:5.[1] |
| Side reactions | - Control Reaction Temperature: Exceeding the optimal temperature can lead to unwanted side reactions and byproduct formation. - Use a Selective Catalyst: The choice of catalyst can significantly impact selectivity. KF/γ-Al2O3 has been shown to be effective for the O-ethylation of eugenol.[1][2] | |
| Product contamination with starting material (Eugenol) | Inefficient purification | - Optimize Distillation Parameters: If using vacuum distillation, ensure the vacuum pressure and temperature gradient are optimized for the separation of Ethyl Eugenol from the higher-boiling eugenol. - Utilize Chemical Extraction: Washing the crude product with an aqueous sodium hydroxide solution can effectively remove unreacted phenolic starting materials like eugenol by converting them to their water-soluble sodium salts.[3][4] |
| Formation of colored impurities | Oxidation of phenolic compounds | - Maintain an Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic compounds, which can lead to colored byproducts. - Use Antioxidants: Consider adding a small amount of an antioxidant like hydroquinone during distillation to inhibit polymerization and oxidation.[5] |
| Inconsistent batch-to-batch quality | Variations in raw material quality | - Source High-Purity Starting Materials: The purity of the starting eugenol or guaiacol can significantly impact the final product quality. Ensure consistent quality of raw materials from suppliers. - Implement In-Process Controls: Regularly monitor key reaction parameters such as temperature, pressure, and pH to ensure consistency between batches. |
| Catalyst deactivation (for solid catalysts) | Fouling of the catalyst surface | - Regenerate the Catalyst: If possible, regenerate the catalyst according to the manufacturer's instructions. This may involve washing with solvents or calcination. - Optimize Reaction Conditions: Avoid harsh reaction conditions that can lead to rapid catalyst deactivation. |
Frequently Asked Questions (FAQs)
Synthesis
-
What are the common starting materials for the synthesis of Phenol, 2-ethoxy-4-(2-propenyl)-? The most common starting material is eugenol (4-allyl-2-methoxyphenol), which is readily available and can be isolated from clove oil.[3][4] Other potential starting materials include guaiacol and catechol.[5][6]
-
What are the primary methods for the ethylation of eugenol? The main methods involve reacting eugenol with an ethylating agent. Common ethylating agents include diethyl carbonate, diethyl sulfate, and ethyl chloride. The reaction is typically carried out in the presence of a base or a catalyst.[1][6][7]
-
What are the advantages of using diethyl carbonate (DEC) as an ethylating agent? DEC is considered a more environmentally friendly or "green" reagent compared to traditional alkylating agents like diethyl sulfate because its byproducts are ethanol and carbon dioxide.[2]
-
What type of catalyst is effective for the ethylation of eugenol with diethyl carbonate? A solid base catalyst, such as potassium fluoride on an alumina support (KF/γ-Al2O3), has been shown to be effective for this reaction.[1][2]
Purification
-
How can I remove unreacted eugenol from the final product? A common and effective method is to wash the crude product with an aqueous solution of sodium hydroxide. The phenolic hydroxyl group of eugenol will react with the base to form the water-soluble sodium eugenolate, which can then be separated in the aqueous phase.[3][4]
-
What is a suitable method for the final purification of Ethyl Eugenol? Vacuum distillation is a standard method for purifying the final product to a high degree.
-
Are there any alternative purification methods? A novel method involving the reaction of 4-ethyl-2-methoxyphenol (a related compound) with calcium ions to form a complex has been developed, suggesting that complexation could be a potential strategy for purification.[8]
Safety
-
What are the key safety precautions to take when handling the reagents for this synthesis? Many of the reagents used, such as diethyl sulfate, are toxic and corrosive.[6] It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11] Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
What should I do in case of a spill? In case of a spill, absorb the material with an inert absorbent like sand or vermiculite and dispose of it according to local regulations.[9][10] Ensure the area is well-ventilated.
Experimental Protocols
1. Ethylation of Eugenol using Diethyl Carbonate and KF/γ-Al2O3 Catalyst
This protocol is based on laboratory-scale synthesis and would require optimization for scale-up.
-
Catalyst Preparation:
-
Prepare the KF/γ-Al2O3 catalyst by wet impregnation. The optimal conditions reported are an impregnation temperature of 60°C, a KF impregnation concentration of 40%, an impregnation time of 8 hours, and a calcination temperature of 450°C.[2]
-
-
Reaction:
-
In a suitable reactor equipped with a stirrer, condenser, and temperature controller, add eugenol and diethyl carbonate in a 1:5 molar ratio.[1]
-
Add the prepared KF/γ-Al2O3 catalyst (e.g., 9 wt.% relative to eugenol).[1]
-
Heat the reaction mixture to 175°C and maintain this temperature for 4 hours with constant stirring.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or HPLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid catalyst. The catalyst can be washed with a solvent like ethanol and potentially recycled.
-
Remove the excess diethyl carbonate and ethanol by distillation.
-
Wash the crude product with a dilute aqueous solution of sodium hydroxide to remove any unreacted eugenol.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Purify the final product by vacuum distillation.
-
Visualizations
Caption: A simplified workflow for the synthesis and purification of Phenol, 2-ethoxy-4-(2-propenyl)-.
Caption: A decision tree for troubleshooting low product yield in the synthesis process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. scitepress.org [scitepress.org]
- 5. Synthesis of Isomers of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. CN109776281B - Synthesis method of ethyl isoeugenol - Google Patents [patents.google.com]
- 8. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Ethyleugenol vs. Eugenol: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of Phenol, 2-ethoxy-4-(2-propenyl)-, commonly known as ethyleugenol, and its parent compound, eugenol. This analysis is based on available experimental data and structure-activity relationship studies to inform research and development in antioxidant therapies.
Core Findings
Eugenol, a naturally occurring phenolic compound, is well-documented for its potent antioxidant properties. In contrast, ethyleugenol, an ether derivative of eugenol, is expected to exhibit significantly lower antioxidant activity. This difference is primarily attributed to the modification of the phenolic hydroxyl group in eugenol, which is critical for its radical scavenging capabilities. While direct comparative studies with quantitative data for ethyleugenol are limited, the established structure-activity relationships for eugenol derivatives consistently demonstrate that the presence of a free phenolic hydroxyl group is paramount for antioxidant efficacy.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Eugenol | DPPH | 4.38 | [1] |
| DPPH | 22.6 | ||
| ABTS | 146.5 | ||
| Ethyleugenol | DPPH | > 100* | Inferred from[1][2] |
| ABTS | Not available |
*No direct experimental IC50 value for ethyleugenol was found. This value is inferred from studies on eugenol derivatives, which indicate that O-alkylation of the phenolic hydroxyl group leads to a significant reduction in antioxidant activity, often resulting in IC50 values exceeding 100 µg/mL.[1][2]
Structure-Activity Relationship: The Critical Role of the Phenolic Hydroxyl Group
The antioxidant mechanism of phenolic compounds like eugenol primarily involves the donation of a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This process is illustrated in the diagram below.
Caption: Antioxidant action of eugenol via hydrogen atom donation.
In ethyleugenol, the hydrogen of the hydroxyl group is replaced by an ethyl group (-OCH2CH3). This modification prevents the donation of a hydrogen atom, thereby significantly diminishing its radical scavenging ability. Studies on various eugenol derivatives have consistently shown that any modification or replacement of the phenolic hydroxyl group, such as through esterification or etherification, results in a marked decrease in antioxidant activity.[1]
Experimental Protocols
The following are detailed methodologies for common antioxidant assays used to evaluate compounds like eugenol.
1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.[3]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Caption: Workflow for the ABTS radical scavenging assay.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted with a suitable solvent to obtain a specific absorbance at approximately 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is measured after a specific incubation time.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[4]
Conclusion
Based on the available evidence and established principles of antioxidant chemistry, eugenol is a significantly more potent antioxidant than ethyleugenol. The substitution of the phenolic hydroxyl group in ethyleugenol effectively eliminates its primary mechanism for radical scavenging. For researchers and drug development professionals, this highlights the critical importance of the free phenolic hydroxyl moiety for the antioxidant activity of eugenol and its derivatives. When designing new antioxidant compounds based on the eugenol scaffold, preserving or enhancing the hydrogen-donating ability of the phenolic hydroxyl group should be a primary consideration.
References
- 1. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
Ethyleugenol and Isoeugenol: A Comparative Analysis of Antimicrobial Efficacy
In the quest for novel antimicrobial agents, researchers and drug development professionals often turn to nature-inspired compounds. Ethyleugenol and isoeugenol, both derivatives of the naturally occurring phenolic compound eugenol, have garnered attention for their potential antimicrobial properties. This guide provides a detailed comparison of their antimicrobial efficacy, supported by available experimental data and methodologies. While extensive research has been conducted on isoeugenol, a notable data gap exists for the antimicrobial activity of ethyleugenol, limiting a direct comparative analysis.
Overview of Antimicrobial Activity
Isoeugenol has demonstrated broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its efficacy is attributed to its ability to disrupt microbial cell membranes, leading to increased permeability and leakage of cellular components.[1] The free hydroxyl group and the position of the double bond in its side chain are considered crucial for its antimicrobial action.[2]
Quantitative Antimicrobial Data: Isoeugenol
The following tables summarize the available quantitative data on the antimicrobial activity of isoeugenol against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Isoeugenol against Bacteria
| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | - | 312.5 | 312.5 | [3] |
| Listeria monocytogenes | - | 312.5 | 312.5 | [3] |
| Salmonella typhimurium | - | 312.5 | 312.5 | [3] |
| Shigella dysenteriae | - | 625 | 625 | [3] |
| Bacillus cereus | - | 312.5 | 312.5 | [3] |
| Staphylococcus aureus | - | 312.5 | 312.5 | [3] |
Table 2: Zone of Inhibition of Isoeugenol against Bacteria
| Bacterium | Concentration | Zone of Inhibition (mm) | Reference |
| Escherichia coli | - | 18.0 - 26.0 | [3] |
| Listeria monocytogenes | - | 18.0 - 26.0 | [3] |
| Salmonella typhimurium | - | 18.0 - 26.0 | [3] |
| Shigella dysenteriae | - | 18.0 - 26.0 | [3] |
| Bacillus cereus | - | 18.0 - 26.0 | [3] |
| Staphylococcus aureus | - | 18.0 - 26.0 | [3] |
Table 3: Minimum Inhibitory Concentration (MIC) of Isoeugenol against Fungi
| Fungus | Strain | MIC (µg/mL) | Reference |
| Candida spp. | Miconazole-sensitive | 100 - 200 | [4] |
| Candida spp. | Miconazole-resistant | 100 - 200 | [4] |
| Candida tropicalis | Fluconazole and Amphotericin B-resistant | 550 | [4] |
| Candida albicans | Oral cavity isolate | 128 | [4] |
| Candida glabrata | Mouth isolate | 200 - 500 | [4] |
| Candida tropicalis | Mouth isolate | 200 - 500 | [4] |
Mechanism of Action: Isoeugenol
The primary antimicrobial mechanism of isoeugenol involves the disruption of the microbial cell membrane.[1] This interaction leads to a non-disruptive, detergent-like effect that increases membrane fluidity and permeability, ultimately causing cell death.[2][5]
Caption: Proposed mechanism of antimicrobial action of isoeugenol.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial efficacy of isoeugenol.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values are crucial for quantifying the antimicrobial activity of a compound.
References
A Comparative Guide to the Structural Activity Relationship of Ethyleugenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of ethyleugenol and its derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties. The information is compiled from recent scientific literature to aid in the research and development of new therapeutic agents.
Structure-Activity Relationship Overview
Eugenol, a naturally occurring phenolic compound, is a well-established bioactive molecule. Its derivatives, including ethyleugenol (O-ethyl eugenol), are synthesized to enhance its therapeutic properties and explore the structural requirements for various biological activities. The core structure of eugenol, with its hydroxyl, methoxy, and allyl groups, offers multiple sites for chemical modification, leading to a diverse range of derivatives with varied biological effects.
The general consensus from structure-activity relationship (SAR) studies on eugenol derivatives indicates that:
-
The free phenolic hydroxyl group is often crucial for antioxidant and antimicrobial activity.[1][2] Its modification, such as through ethylation to form ethyleugenol, can modulate this activity.
-
The allyl group can be modified to influence potency and selectivity.
-
The aromatic ring can be substituted to alter the electronic and steric properties of the molecule, impacting its interaction with biological targets.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the antimicrobial, antioxidant, and anticancer activities of various eugenol derivatives, including analogues that provide insight into the potential activity of ethyleugenol derivatives.
Table 1: Antimicrobial Activity of Eugenol Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Eugenol | Staphylococcus aureus | 1000 | [2] |
| Eugenol | Escherichia coli | >1000 | [2] |
| Eugenol Derivatives (general) | Various Bacteria | 500 | [2][3] |
| Hydroxychavicol | Various Oral Bacteria | 25-50 | [1] |
| Methyl eugenol | Various Oral Bacteria | >400 | [1] |
MIC: Minimum Inhibitory Concentration
Key Findings: Modification of the hydroxyl group in eugenol can impact antimicrobial potency. For instance, methyl eugenol shows significantly lower activity compared to eugenol and hydroxychavicol, suggesting the free hydroxyl group is important for antibacterial action against oral bacteria.[1] However, other derivatives have shown promising antibacterial potential with lower MIC values than eugenol itself.[2][3]
Table 2: Antioxidant Activity of Eugenol Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Eugenol | DPPH | 4.38 | [2][3] |
| Esterified Eugenol Derivatives | DPPH | >100 | [2][3] |
| Eugenol Derivatives (allyl group modified) | DPPH | 19.30 | [3] |
| 6-bromoeugenol | DPPH | 34.270 | [4] |
| Trolox (Standard) | DPPH | 16.00 | [3] |
IC50: Half maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl assay
Key Findings: The antioxidant activity of eugenol derivatives is highly dependent on the presence of the free phenolic hydroxyl group.[2][3] Esterification of this group leads to a significant reduction in antioxidant capacity.[2][3] Modifications at other positions, such as the allyl group or the aromatic ring, can also influence the antioxidant potential.[3][4]
Table 3: Anticancer Activity of Eugenol Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Eugenol 1,2,3-triazole derivative (Compound 9) | MDA-MB-231 (Breast Cancer) | 6.91 | [5] |
| Eugenol 1,2,3-triazole derivative (Compound 9) | MCF-7 (Breast Cancer) | 3.15 | [5] |
| 1,3,4-oxadiazole analogue (Compound 9) | MCF-7 (Breast Cancer) | 0.99 | [6] |
| 1,3,4-oxadiazole analogue (Compound 17) | PC3 (Prostate Cancer) | 0.26 | [6] |
| Morpholine-bearing derivative (Compound 17) | PC-3 (Prostate Cancer) | 1.1 | [7] |
| Doxorubicin (Standard) | MDA-MB-231 (Breast Cancer) | 6.58 | [5] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 3.21 | [5] |
IC50: Half maximal inhibitory concentration
Key Findings: Synthetic derivatives of eugenol have demonstrated significant anticancer activity, in some cases comparable or superior to the standard chemotherapeutic drug doxorubicin.[5][6] The introduction of heterocyclic moieties like 1,2,3-triazole and 1,3,4-oxadiazole appears to be a promising strategy for enhancing the anticancer potency of the eugenol scaffold.[5][6] These derivatives often exhibit their effects by inducing apoptosis and arresting the cell cycle in cancer cells.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of eugenol derivatives.
Synthesis of Eugenol Derivatives (General Procedure)
The synthesis of eugenol derivatives often involves the modification of the phenolic hydroxyl group. A general method for the O-alkylation (e.g., ethylation) of eugenol is as follows:
-
Dissolution: Eugenol is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Deprotonation: A base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide ion.
-
Alkylation: An alkylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated under reflux for several hours to ensure complete conversion.
-
Work-up: After the reaction is complete, the mixture is filtered to remove the inorganic base. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure O-alkylated eugenol derivative.
Antimicrobial Activity Assay (Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using a serial microdilution method in a 96-well plate.[1]
-
Preparation of Inoculum: Bacterial strains are grown on a suitable agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the desired final concentration of bacteria.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium.
-
Inoculation: A standardized bacterial inoculum is added to each well.
-
Controls: Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at the appropriate temperature and duration for the specific bacterial strain.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1] Colorimetric indicators like resazurin can be used to aid in the visualization of bacterial growth.[1]
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant activity is often evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2][3]
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent like methanol or ethanol is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.[8][9]
Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the structural activity relationship of ethyleugenol derivatives.
Caption: Experimental workflow for SAR studies of ethyleugenol derivatives.
Caption: Key structural modifications and their impact on biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
"Phenol, 2-ethoxy-4-(2-propenyl)-" vs. other phenolic compounds in cytotoxicity assays
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of Phenolic Compounds
The cytotoxic effects of phenolic compounds have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the reported IC50 values for eugenol and some of its derivatives in different cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| Eugenol | HeLa (Cervical Cancer) | 200 mg/ml | [1] |
| Eugenol | U2OS (Osteosarcoma) | ~0.75 mmol L⁻¹ | [2] |
| Eugenol Derivative (Compound 61) | HepG2 (Liver Cancer) | 12.5 µg/ml | [3][4] |
| Eugenol Derivative (Compound 9) | MDA-MB-231 (Breast Cancer) | 6.91 µM | [5] |
| Eugenol Derivative (Compound 9) | MCF-7 (Breast Cancer) | 3.15 µM | [5] |
| Eugenol Derivative (Compound 17) | MCF-7 (Breast Cancer) | 1.71 µM | [6] |
| Eugenol Derivative (Compound 17) | SKOV3 (Ovarian Cancer) | 1.84 µM | [6] |
| Eugenol Derivative (Compound 17) | PC-3 (Prostate Cancer) | 1.1 µM | [6] |
| Isoeugenol | Salivary Gland Tumor (HSG) | More cytotoxic than eugenol | [7][8] |
| 4-allyl-2-methoxyphenyl propionate | MCF-7 (Breast Cancer) | 0.400 µg/mL | [9] |
| 4-allyl-2-methoxyphenyl butanoate | MCF-7 (Breast Cancer) | 5.73 µg/mL | [9] |
| 4-allyl-2-methoxyphenyl isobutanoate | MCF-7 (Breast Cancer) | 1.29 µg/mL | [9] |
Note: Direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methods.
Experimental Protocols for Cytotoxicity Assays
Accurate and reproducible assessment of cytotoxicity is crucial in drug discovery. The following are detailed protocols for two commonly used cytotoxicity assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium and incubate overnight in a humidified 37°C incubator with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., phenolic compounds) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Materials:
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well plates
-
Cell culture medium
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay. Include wells for the following controls:
-
Untreated cells (spontaneous LDH release): For determining the baseline LDH release.
-
Cells treated with lysis buffer (maximum LDH release): For determining the maximum possible LDH release.
-
Culture medium alone (background): To measure the LDH activity in the medium.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant (e.g., 50 µL) to a new 96-well plate.[10]
-
LDH Reaction: Add the LDH reaction solution (e.g., 50 µL) to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[10][11]
-
Stop Reaction: Add the stop solution (e.g., 50 µL) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: The percentage of cytotoxicity is calculated as: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in understanding and communication. The following diagrams, created using the DOT language, illustrate a key signaling pathway involved in phenol-induced cytotoxicity and a typical workflow for a cytotoxicity assay.
Caption: Apoptosis signaling pathways induced by phenolic compounds.
Caption: General workflow for in vitro cytotoxicity assays.
References
- 1. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of cytotoxicity of eugenol in human osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. media.neliti.com [media.neliti.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
A Comparative Guide to the Validation of Analytical Methods for 4-allyl-2-ethoxyphenol
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the quantitative analysis of 4-allyl-2-ethoxyphenol. It is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and detailed methodologies.
Introduction
4-allyl-2-ethoxyphenol is a phenolic compound of interest in various industries, including pharmaceuticals and flavorings. Accurate and precise quantification is crucial for quality control and research purposes. While High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds, other methods can also be employed. This guide outlines a proposed HPLC method for 4-allyl-2-ethoxyphenol, details the necessary validation parameters, and compares its potential performance with alternative techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
Proposed HPLC Method Protocol
A reversed-phase HPLC method is proposed for the analysis of 4-allyl-2-ethoxyphenol.
Chromatographic Conditions:
-
Column: C18 column (150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at 280 nm, as most phenolic compounds show significant absorbance at this wavelength.[1]
-
Injection Volume: 20 µL
-
Internal Standard: 2-Chlorophenol can be considered as an internal standard.[2]
HPLC Method Validation Workflow
The validation of the proposed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[3] The typical validation characteristics are outlined below.[4]
Caption: Workflow for the validation of an HPLC analytical method.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the acceptance criteria for the validation of the proposed HPLC method.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for 4-allyl-2-ethoxyphenol should be well-resolved from other peaks with no interference at the analyte's retention time. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) should be ≤ 2%. This includes repeatability and intermediate precision. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed using recovery studies. | Mean recovery should be within 98-102%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with minor variations in flow rate, temperature, and mobile phase composition. |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can be considered for the analysis of phenolic compounds. The choice of method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Alternative Methodologies
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC is well-suited for the analysis of volatile and semi-volatile compounds.[5] For phenolic compounds, derivatization may sometimes be necessary to improve volatility and peak shape.
-
UV-Visible Spectrophotometry: This is a simpler and more rapid technique, often used for the determination of total phenolic content.[6] Methods like the Folin-Ciocalteu assay are common but lack specificity for individual compounds.[7] Direct UV spectrophotometry at 280 nm can also be used, but is susceptible to interference from other UV-absorbing compounds.[6]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that offers higher resolution, greater sensitivity, and shorter analysis times compared to conventional HPLC.[6]
Caption: Comparison of analytical methods for 4-allyl-2-ethoxyphenol.
Data Presentation: Performance Comparison of Analytical Methods
The following table provides a comparative summary of the performance characteristics of HPLC and its alternatives for the analysis of phenolic compounds.
| Feature | HPLC | GC-FID | UV-Visible Spectrophotometry | UPLC |
| Specificity | High (separates individual compounds) | High (with appropriate column) | Low (often measures total phenolics) | Very High |
| Sensitivity | Good to High | High | Moderate | Very High |
| Analysis Time | Moderate (e.g., 10-30 min) | Moderate to Long | Fast (e.g., <5 min) | Fast (e.g., <10 min) |
| Instrumentation Cost | Moderate to High | Moderate | Low | High |
| Sample Preparation | Often requires filtration/dilution | May require derivatization | Minimal | Similar to HPLC |
| Key Advantage | Versatility and reliability | Excellent for volatile/semi-volatile compounds | Simplicity and speed | High throughput and superior separation |
| Key Limitation | Slower than UPLC and UV-Vis | Not suitable for non-volatile compounds | Lack of specificity | Higher cost and system pressure |
Conclusion
The choice of an analytical method for 4-allyl-2-ethoxyphenol should be guided by the specific requirements of the analysis. The proposed reversed-phase HPLC method, once validated, offers a robust, specific, and sensitive approach suitable for routine quality control and research applications. While UPLC provides advantages in speed and resolution, the accessibility and established reliability of HPLC make it a strong candidate.[6][8] GC-FID presents a viable alternative, particularly if the sample matrix is amenable to gas chromatography. UV-Visible spectrophotometry, due to its lack of specificity, is best suited for screening purposes or for determining total phenolic content rather than quantifying a single compound.[6][7] A thorough validation process, as outlined in this guide, is essential to ensure that the chosen method yields accurate and reliable results.
References
- 1. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Comparative Guide to Antibody Cross-Reactivity for 2-Ethoxy-4-(2-propenyl)phenol and its Analogs
For researchers and drug development professionals working with 2-Ethoxy-4-(2-propenyl)phenol, understanding antibody specificity and cross-reactivity is paramount for accurate immunoassay development and reliable experimental results. This guide provides a comparative analysis of antibodies developed against structurally similar compounds, namely eugenol and its derivatives, and offers a framework for evaluating their potential cross-reactivity with 2-Ethoxy-4-(2-propenyl)phenol.
Introduction to Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar. This phenomenon can be a significant challenge in the development of specific immunoassays, leading to false-positive results or inaccurate quantification. In the context of 2-Ethoxy-4-(2-propenyl)phenol, which is a derivative of the well-studied compound eugenol, it is crucial to assess the cross-reactivity of existing anti-eugenol antibodies to determine their suitability for detecting the target molecule.
Comparison of Anti-Eugenol Derivative Antibodies
Currently, there are no commercially available antibodies specifically raised against 2-Ethoxy-4-(2-propenyl)phenol. However, several monoclonal antibodies have been developed for the detection of eugenol and its derivatives. The performance of these antibodies against various analogs provides valuable insights into their binding specificity and potential for cross-reacting with 2-Ethoxy-4-(2-propenyl)phenol.
The following table summarizes the cross-reactivity data for a notable monoclonal antibody, 2C9, which has been shown to recognize multiple eugenol compounds.[1][2]
Table 1: Cross-Reactivity of Monoclonal Antibody 2C9 with Eugenol and its Derivatives [1][2]
| Compound | Structure | IC50 (μg/mL) | Limit of Detection (LOD) (μg/mL) | Cross-Reactivity (%) |
| Eugenol | 2-methoxy-4-(2-propenyl)phenol | 0.043 | 0.012 | 100 |
| Methyl Eugenol | 1,2-dimethoxy-4-(2-propenyl)benzene | 0.016 | 0.004 | 269 |
| Methyl Isoeugenol | 1,2-dimethoxy-4-(1-propenyl)benzene | 0.082 | 0.024 | 52.4 |
| Isoeugenol | 2-methoxy-4-(1-propenyl)phenol | 0.302 | 0.070 | <15 |
| 2-Ethoxy-4-(2-propenyl)phenol | 2-ethoxy-4-(2-propenyl)phenol | Not Reported | Not Reported | To be Determined |
Analysis of Structural Similarities and Potential Cross-Reactivity:
2-Ethoxy-4-(2-propenyl)phenol differs from eugenol only by the substitution of a methoxy group with an ethoxy group at the C2 position of the phenol ring. This structural similarity suggests a moderate to high probability of cross-reactivity with anti-eugenol antibodies. The high cross-reactivity of mAb 2C9 with methyl eugenol, which also has a modification at the hydroxyl group, further supports this hypothesis. However, the significantly lower cross-reactivity with isoeugenol, where the propenyl group is rearranged, indicates that the position of the double bond in the side chain is a critical determinant for antibody binding.
Experimental Protocols for Determining Cross-Reactivity
To empirically determine the cross-reactivity of an antibody with 2-Ethoxy-4-(2-propenyl)phenol, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.
Competitive ELISA Protocol
1. Reagents and Materials:
-
Monoclonal antibody (e.g., 2C9)
-
Coating antigen (e.g., Eugenol-protein conjugate)
-
2-Ethoxy-4-(2-propenyl)phenol and other eugenol derivatives (for standards and cross-reactants)
-
96-well microtiter plates
-
Coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., 100 µL of 1 µg/mL Eugenol-OVA conjugate in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add 50 µL of varying concentrations of 2-Ethoxy-4-(2-propenyl)phenol or other competitor compounds (standards) to the wells. Then, add 50 µL of the primary antibody (e.g., mAb 2C9) at a predetermined optimal dilution. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the competitor using the formula: % Inhibition = [(A_max - A_sample) / (A_max - A_min)] * 100 where A_max is the absorbance in the absence of a competitor, A_sample is the absorbance in the presence of the competitor, and A_min is the absorbance at maximum inhibition.
-
Plot a standard curve of inhibition percentage versus the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that causes 50% inhibition.
-
Calculate the cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Eugenol / IC50 of 2-Ethoxy-4-(2-propenyl)phenol) * 100
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and the structural relationships of the compounds discussed.
Caption: Workflow for Determining Antibody Cross-Reactivity using Competitive ELISA.
Caption: Structural Relationships of Eugenol and its Derivatives.
References
Comparative Analysis of Phenol, 2-ethoxy-4-(2-propenyl)- from Different Suppliers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. "Phenol, 2-ethoxy-4-(2-propenyl)-", also known as Ethyl Eugenol, is a derivative of the naturally occurring compound eugenol and may be investigated for a variety of biological activities. Variations in purity, impurity profiles, and the presence of residual solvents can significantly impact experimental outcomes. This guide provides a framework for the comparative analysis of "Phenol, 2-ethoxy-4-(2-propenyl)-" from various suppliers, enabling researchers to make informed decisions and ensure the reliability and reproducibility of their work.
While direct comparative data from suppliers is not always publicly available, this guide outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough in-house evaluation.
Potential Suppliers
A number of chemical suppliers list "Phenol, 2-ethoxy-4-(2-propenyl)-" (CAS No. 1755-54-0) in their catalogs. Researchers are encouraged to contact these suppliers to request Certificates of Analysis (CoA) and any available analytical data.
Identified Potential Suppliers:
-
BOC Sciences[3]
-
Dayang Chem (Hangzhou) Co.,Ltd.[3]
-
Chemlyte Solutions[3]
-
Hangzhou Johoo Chemical Co., Ltd.[3]
-
Shanghai Scochem Technology Co., Ltd.[3]
-
Shanghai Run-Biotech Co., Ltd.[3]
-
ANTAI BIO-TECH CO LTD[3]
-
Chemos GmbH[4]
-
Advanced Synthesis Technologies[4]
-
Service Chemical Inc.[4]
-
Austin Chemical[4]
Data Presentation for Comparative Analysis
A systematic approach to data presentation is crucial for a clear comparison. The following table provides a template for summarizing key analytical data obtained from different lots or suppliers of "Phenol, 2-ethoxy-4-(2-propenyl)-".
Table 1: Comparative Analysis of Phenol, 2-ethoxy-4-(2-propenyl)-
| Parameter | Supplier A (Lot #) | Supplier B (Lot #) | Supplier C (Lot #) | Method of Analysis |
| Physical Properties | ||||
| Appearance | Visual Inspection | |||
| Odor | Olfactory Analysis | |||
| Boiling Point (°C) | Ebulliometer | |||
| Refractive Index | Refractometer | |||
| Purity & Impurities | ||||
| Purity (%) | GC-MS | |||
| Major Impurity 1 (%) | GC-MS | |||
| Major Impurity 2 (%) | GC-MS | |||
| Residual Solvents (ppm) | Headspace GC-MS | |||
| Water Content (%) | Karl Fischer | |||
| Spectroscopic Data | ||||
| ¹H NMR | Conforms to Std. | Conforms to Std. | Conforms to Std. | NMR Spectroscopy |
| ¹³C NMR | Conforms to Std. | Conforms to Std. | Conforms to Std. | NMR Spectroscopy |
| FTIR | Conforms to Std. | Conforms to Std. | Conforms to Std. | FTIR Spectroscopy |
| Mass Spectrum | Conforms to Std. | Conforms to Std. | Conforms to Std. | Mass Spectrometry |
Experimental Protocols
Detailed and consistent methodologies are essential for generating reliable comparative data. The following are key experimental protocols for the analysis of "Phenol, 2-ethoxy-4-(2-propenyl)-".
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
This technique is crucial for determining the purity of the compound and identifying and quantifying any impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of "Phenol, 2-ethoxy-4-(2-propenyl)-" in a suitable solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra and retention times, and their relative abundance is calculated based on peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure of the compound.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the number and environment of carbon atoms.
-
-
Data Analysis: Compare the obtained spectra with predicted spectra or literature data for "Phenol, 2-ethoxy-4-(2-propenyl)-" to confirm the structure and identify any structural impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A thin film of the liquid sample can be placed between two potassium bromide (KBr) plates.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands:
-
~3500-3200 cm⁻¹ (O-H stretch, phenolic)
-
~3100-3000 cm⁻¹ (C-H stretch, aromatic and alkene)
-
~1640 cm⁻¹ (C=C stretch, alkene)
-
~1600, 1500 cm⁻¹ (C=C stretch, aromatic)
-
~1250 cm⁻¹ (C-O stretch, ether)
-
Mandatory Visualizations
The following diagrams illustrate a logical workflow for comparative analysis and a hypothetical signaling pathway for investigation.
Caption: Workflow for Comparative Analysis of Chemical Reagents.
Caption: Hypothetical Anti-Inflammatory Signaling Pathway.
References
A detailed examination of the molecular mechanisms of ethyleugenol in comparison to eugenol, isoeugenol, and methyleugenol, providing researchers, scientists, and drug development professionals with a comprehensive guide to their divergent biological activities.
The therapeutic potential of phenylpropanoids, a class of natural compounds, has garnered significant scientific interest. Among these, eugenol and its structural analogs, including the synthetically derived ethyleugenol, as well as the naturally occurring isoeugenol and methyleugenol, exhibit a wide range of biological effects. While structurally similar, subtle variations in their chemical makeup lead to distinct mechanisms of action, influencing their efficacy and safety profiles. This guide provides a comparative analysis of their mechanisms, supported by available experimental data, to aid in research and development.
Divergent Mechanisms of Action at the Molecular Level
The primary mechanisms of action for eugenol, isoeugenol, and methyleugenol have been extensively studied, revealing key differences in their interactions with cellular components. While direct experimental data on ethyleugenol's specific molecular pathways remains limited, its mechanism can be inferred from structure-activity relationship studies of eugenol derivatives.
Eugenol , the most widely studied of the group, exerts its effects through multiple pathways. Its primary mechanism involves the disruption of cellular membranes, leading to increased permeability and, ultimately, cell death[1][2][3][4]. Furthermore, eugenol is a potent antioxidant, effectively scavenging free radicals[1][3]. It also modulates ion channels, particularly Transient Receptor Potential (TRP) channels involved in pain sensation, contributing to its analgesic properties[1][5]. In the context of cancer, eugenol can induce apoptosis through the mitochondrial pathway and inhibit inflammatory signaling pathways such as NF-κB and MAPK[1][3][6][7].
Isoeugenol , a structural isomer of eugenol, interacts with cell membranes in a non-disruptive, detergent-like manner, causing destabilization[8]. It has been shown to be a more potent antioxidant and antibacterial agent compared to eugenol[9]. However, isoeugenol also exhibits greater cytotoxicity and is a stronger skin sensitizer, a characteristic potentially linked to the formation of a reactive hydroxy quinone methide intermediate[10][11].
Methyleugenol , in contrast, displays a distinct mechanism primarily centered on its metabolic activation. It is known to activate the Nrf2 pathway, which upregulates the transcription of antioxidant genes[12][13]. However, its metabolism can also lead to the formation of genotoxic and carcinogenic metabolites, a significant concern for its therapeutic use[14][15][16]. Methyleugenol also interacts with topoisomerases and can inhibit the production of pro-inflammatory mediators[14][17].
Ethyleugenol , with an ethyl group ether-linked to the phenolic hydroxyl group, is expected to exhibit a modified activity profile compared to eugenol. Structure-activity relationship studies on eugenol derivatives suggest that modification of the hydroxyl group can impact antioxidant and antimicrobial activities. The ethyl group in ethyleugenol may alter its membrane interaction, receptor binding affinity, and metabolic fate compared to the methyl group in methyleugenol, potentially leading to a different safety profile.
Comparative Biological Activities: A Quantitative Overview
The following tables summarize key quantitative data from experimental studies, highlighting the differences in the biological activities of eugenol, isoeugenol, and methyleugenol. This data provides a basis for understanding their relative potencies.
| Compound | Antioxidant Activity (DPPH Scavenging) EC50 (µg/mL) | Reference |
| Eugenol | 22.6 | [18] |
| Isoeugenol | 17.1 | [18] |
| Methyleugenol | 2.253 | [12] |
| Compound | Cytotoxicity (CC50/IC50) | Cell Line | Reference |
| Eugenol | 0.395 mM | Human submandibular cell line | [19] |
| Isoeugenol | 0.0523 mM | Human submandibular cell line | [19] |
| Methyleugenol | >10 µM (no or marginal cytotoxicity) | Chinese hamster V79 cells | [2] |
| Methyleugenol Metabolites | 70-90 µM | Chinese hamster V79 cells | [2] |
| Compound | Antibacterial Activity (MIC/MBC) (µg/mL) | Bacteria | Reference |
| Eugenol | 312.5 (MIC & MBC) | E. coli, S. dysenteriae | [9] |
| Eugenol | 625 (MIC & MBC) | Other foodborne pathogens | [9] |
| Isoeugenol | 312.5 (MIC & MBC) | Various foodborne pathogens | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these phenols and a general workflow for their comparative analysis.
Experimental Protocols
Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample preparation: Serial dilutions of the test compounds (ethyleugenol, eugenol, isoeugenol, methyleugenol) are prepared in methanol.
-
Reaction: The DPPH solution is mixed with the sample solutions in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell culture: Human cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes) are cultured in appropriate media until they reach 80-90% confluency.
-
Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 24-48 hours.
-
MTT addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated from the dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial culture: A standardized inoculum of the target bacteria is prepared in a suitable broth medium.
-
Serial dilution: Two-fold serial dilutions of the test compounds are prepared in the broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The comparative analysis of ethyleugenol and its related phenols underscores the critical role of subtle structural differences in determining their mechanisms of action and biological activities. While eugenol presents a broad spectrum of activities with a relatively safe profile, isoeugenol exhibits enhanced potency but also increased cytotoxicity. Methyleugenol's potential for metabolic activation into genotoxic compounds necessitates cautious consideration. Based on structure-activity relationships, ethyleugenol is anticipated to have a mechanism of action overlapping with eugenol but with potentially modified potency and metabolic stability. Further direct experimental investigation into the specific molecular targets and signaling pathways of ethyleugenol is crucial to fully elucidate its therapeutic potential and safety profile for drug development.
References
- 1. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxic potential of methyleugenol and selected methyleugenol metabolites in cultured Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Properties and Prospects for the Application of Eugenol—A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects [xiahepublishing.com]
- 7. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eugenol and its structural analogs inhibit monoamine oxidase A and exhibit antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iomcworld.com [iomcworld.com]
- 14. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 19. A comprehensive and systematic review on potential anticancer activities of eugenol: From pre-clinical evidence to molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Efficacy of Phenolic Compounds: A Focus on Eugenol as a Proxy for 2-ethoxy-4-(2-propenyl)-phenol
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the efficacy of selected phenolic compounds. Due to a significant lack of available research on the specific compound "Phenol, 2-ethoxy-4-(2-propenyl)-" (Ethyleugenol), this document focuses on its close structural analog, Eugenol (2-methoxy-4-(2-propenyl)phenol), as a primary subject of comparison. This guide also includes data on 2-methoxy-4-vinylphenol to broaden the comparative scope within this class of molecules.
This document synthesizes available in vitro and in vivo experimental data to offer an objective comparison of the antioxidant and anti-inflammatory properties of these compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key studies are provided to support further research and development.
Comparative Analysis of In Vitro Efficacy
The in vitro antioxidant and anti-inflammatory activities of Eugenol and 2-methoxy-4-vinylphenol have been evaluated through various assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | Target | Metric (IC50) | Result | Reference |
| Eugenol | DPPH Radical Scavenging | DPPH Radical | IC50 | 41.13 ± 3.50 μM | [1] |
| Lipid Peroxidation Inhibition | Iron-mediated lipid peroxidation | IC50 | ~80 µM | [2] | |
| 2-Methoxy-4-vinylphenol | DPPH Radical Scavenging | DPPH Radical | IC50 | 73.90 µg/mL (Ethanol Extract) | [3] |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Stimulus | Biomarker/Pathway | Metric | Result | Reference |
| Eugenol | Human Neutrophils | fMLF or PMA | Myeloperoxidase (MPO) Activity | IC50 | 19.2 µg/mL | [4] |
| THP-1 Macrophages | Lipopolysaccharide (LPS) | IL-1β, IL-6, COX-2 Gene Expression | - | Downregulation at 10 µM and 15 µM | [5] | |
| 2-Methoxy-4-vinylphenol | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | - | Dose-dependent inhibition | [6][7][8] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS and COX-2 Expression | - | Inhibition | [6][7][8] |
Comparative Analysis of In Vivo Efficacy
In vivo studies in animal models provide further insight into the therapeutic potential of these phenolic compounds.
Table 3: In Vivo Anti-inflammatory and Antioxidant Activity
| Compound | Animal Model | Condition | Dosage | Key Findings | Reference |
| Eugenol | Mice | LPS-induced lung inflammation | Pretreatment | Significantly reduced neutrophil accumulation and inhibited MMP-2 (21%) and MMP-9 (28%) activity. | [4] |
| Rats | Carrageenan-induced paw edema | Not Specified | Exhibits anti-inflammatory effects. | [9] | |
| Rats | CCl4-induced hepatotoxicity | Not Specified | Significantly inhibited the rise in SGOT activity and cell necrosis. | [10] | |
| Male Swiss Albino Mice | Not Specified | 10.7 mg/kg/day for 15 days | Inhibited iNOS and COX-2 expression, reduced IL-6 and TNF-α, and prevented depletion of antioxidant enzymes. | [11] |
Experimental Protocols
In Vitro Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol (summarized from[1]):
-
Prepare various concentrations of the test compound (e.g., Eugenol at 5, 25, 50, 100, 150, and 200 μM).
-
Ascorbic acid is used as a positive control.
-
The reaction is initiated by mixing the test compound with a solution of DPPH.
-
The absorbance is measured at 517 nm after a specified incubation time (e.g., 1 hour).
-
The percentage of inhibition is calculated using the formula: % inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
-
LPS-Induced Inflammation in Macrophages
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in macrophage cell lines (e.g., RAW264.7 or THP-1). The anti-inflammatory effect of a compound is assessed by its ability to reduce the production of inflammatory mediators.
-
Protocol (summarized from[5][6]):
-
Culture macrophage cells (e.g., RAW264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a set period (e.g., 24 hours).
-
Measure the levels of inflammatory markers in the cell culture supernatant or cell lysates. For example, nitric oxide (NO) production can be measured using the Griess reagent, and the expression of proteins like iNOS and COX-2 can be determined by Western blotting.
-
In Vivo Assays
Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a local, reproducible inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a compound is evaluated by its ability to reduce this swelling.[12]
-
Protocol (summarized from[13][14][15]):
-
Administer the test compound to the animals (e.g., rats or mice) via a suitable route (e.g., oral gavage or topical application). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
After a specific period, induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Signaling Pathways and Experimental Workflows
Anti-inflammatory Mechanism of 2-Methoxy-4-vinylphenol in LPS-stimulated Macrophages
The following diagram illustrates the signaling pathway by which 2-methoxy-4-vinylphenol is proposed to exert its anti-inflammatory effects in macrophages stimulated with LPS. It involves the suppression of NF-κB and MAPK activation.[7][8]
Caption: Proposed anti-inflammatory mechanism of 2-Methoxy-4-vinylphenol.
Workflow for In Vivo Carrageenan-Induced Paw Edema Assay
This diagram outlines the key steps in the experimental workflow for evaluating the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model in rats.
Caption: Experimental workflow for the in vivo paw edema assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. mbimph.com [mbimph.com]
- 15. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 4-allyl-2-ethoxyphenol and Other Antioxidants
This guide provides a comparative analysis of the stability of 4-allyl-2-ethoxyphenol against other commonly used antioxidants. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate antioxidants for their specific applications. The stability and efficacy of antioxidants are critical parameters in the development of pharmaceuticals, nutraceuticals, and other products susceptible to oxidative degradation.
Note on 4-allyl-2-ethoxyphenol Data: Direct experimental data on the antioxidant stability of 4-allyl-2-ethoxyphenol is limited in publicly available literature. Therefore, for the purpose of this comparison, data for the structurally similar and well-studied compound 4-allyl-2-methoxyphenol (eugenol) is used as a proxy. The primary structural difference is an ethoxy group in place of a methoxy group at the C2 position of the phenolic ring, which is expected to have a minor impact on the radical scavenging ability of the hydroxyl group.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of phenolic compounds is frequently evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.[1][2]
The following table summarizes the IC50 values for eugenol (as a proxy for 4-allyl-2-ethoxyphenol) and other common antioxidants as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Antioxidant | Chemical Structure | IC50 (µg/mL) - DPPH Assay | Source(s) |
| 4-allyl-2-methoxyphenol (Eugenol) | 4-allyl-2-methoxyphenol | 4.38 | [3] |
| Ascorbic Acid (Vitamin C) | (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one | ~5-10 | [4] |
| Trolox | (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | ~8-16 | [3] |
| Butylated Hydroxyanisole (BHA) | tert-butyl-4-methoxyphenol | 112.05 | [1] |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | 202.35 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of antioxidant stability studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that a hydrogen donor is an antioxidant. DPPH is a stable free radical with a deep purple color, which turns into a colorless or pale yellow diamagnetic molecule upon accepting an electron or hydrogen radical.[5][6]
Principle: The antioxidant capacity is measured by the decrease in absorbance at approximately 517 nm, which is caused by the scavenging of the DPPH radical.[3][5]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Dissolve the antioxidant compounds in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.[5]
-
Reaction: Add a defined volume of the test sample (e.g., 20 µL) to a larger volume of the DPPH solution (e.g., 200 µL) in a 96-well plate or cuvette.[3]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.[3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[7][8]
Principle: In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS. The reduction in color is proportional to the antioxidant concentration and is measured spectrophotometrically at 734 nm.[7][9]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8][9]
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Preparation of Test Samples: Prepare various concentrations of the test antioxidants in a suitable solvent.
-
Reaction: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution and mix thoroughly.
-
Incubation: Allow the reaction to proceed at room temperature for a defined time (e.g., 30 minutes).[7][9]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.[10]
Accelerated Stability Testing
Accelerated stability testing is used to predict the shelf-life of a product by subjecting it to stress conditions such as elevated temperature, humidity, and light.[11] For phenolic antioxidants, thermal stability is a key parameter.
Principle: The degradation rate of a compound increases with temperature, often following the Arrhenius equation. By measuring the degradation at elevated temperatures, the stability at normal storage conditions can be extrapolated.[11]
Procedure:
-
Sample Preparation: Prepare the antioxidant compound in the desired formulation or as a pure substance.
-
Storage Conditions: Store the samples in controlled environment chambers at accelerated conditions. According to ICH and WHO guidelines, a common condition for accelerated testing is 40°C ± 2°C and 75% RH ± 5% RH.[12]
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months).[12]
-
Analysis: At each time point, the samples are analyzed for the remaining concentration of the antioxidant and the formation of any degradation products. Analytical techniques such as HPLC are commonly used. The antioxidant activity (e.g., via DPPH or ABTS assay) can also be measured to assess the loss of function.
-
Data Evaluation: The data is analyzed to determine the degradation kinetics and to predict the shelf-life under normal storage conditions.
Visualizations
Antioxidant Stability Assessment Workflow
Caption: A general workflow for assessing and comparing the stability of antioxidants.
Radical Scavenging Mechanism of a Phenolic Antioxidant
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Eugenol derivatives as potential anti-oxidants: is phenolic hydroxyl necessary to obtain an effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Eugenol and Related Monomeric and Dimeric Compounds [jstage.jst.go.jp]
- 9. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Phenol, 2-ethoxy-4-(2-propenyl)-
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of Phenol, 2-ethoxy-4-(2-propenyl)-, a compound requiring careful management due to its potential hazards.
Disclaimer: This document provides guidance based on information for structurally similar chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for Phenol, 2-ethoxy-4-(2-propenyl)- (CAS No. 1755-54-0) and to adhere to all applicable local, regional, and national regulations for hazardous waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of Phenol, 2-ethoxy-4-(2-propenyl)- is through a licensed and approved hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Classification:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
-
Based on data for similar phenolic compounds, this chemical may be classified as a skin irritant, a skin sensitizer, and harmful to aquatic life.[1][3]
-
-
Collection and Storage of Waste:
-
Collect waste Phenol, 2-ethoxy-4-(2-propenyl)- in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Keep the container tightly closed when not in use.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Provide the contractor with the chemical name, CAS number, and any available hazard information from the SDS.
-
Follow all instructions provided by the disposal company regarding packaging and labeling for transport.
-
-
Handling Spills:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal as hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Hazard Profile and Safety Data Summary
The following table summarizes the potential hazards of chemicals structurally similar to Phenol, 2-ethoxy-4-(2-propenyl)-. This information should be used as a general guideline; refer to the specific SDS for definitive data.
| Hazard Category | Classification | Precautionary Statements |
| Skin Corrosion/Irritation | May cause skin irritation. | Wash hands thoroughly after handling. Wear protective gloves.[4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection/face protection.[4] |
| Skin Sensitization | May cause an allergic skin reaction. | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace.[1] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Phenol, 2-ethoxy-4-(2-propenyl)-.
Caption: Disposal workflow for Phenol, 2-ethoxy-4-(2-propenyl)-.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
